AJI-214
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H13ClFN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[[4-(2-chloroanilino)-5-fluoropyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C17H13ClFN5O/c18-12-3-1-2-4-14(12)23-16-13(19)9-21-17(24-16)22-11-7-5-10(6-8-11)15(20)25/h1-9H,(H2,20,25)(H2,21,22,23,24) |
InChI Key |
XSPXJYVALVHTAJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AJI-214: A Dual Inhibitor of Aurora A and JAK2 Kinases in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
AJI-214 is a small molecule inhibitor targeting both Aurora A and Janus kinase 2 (JAK2), two key proteins implicated in cancer cell proliferation, survival, and malignant transformation. This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, effects on downstream signaling pathways, and resultant cellular phenotypes. The information is compiled from preclinical studies and is intended to serve as a technical guide for researchers in oncology and drug development. This guide includes a summary of available data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of Aurora A and JAK2 kinases. This dual-targeting approach is designed to be more effective than inhibiting either kinase alone.[1] Aurora A is a serine/threonine kinase that plays a critical role in cell division, including mitotic entry, centrosome function, and spindle assembly.[2] JAK2 is a non-receptor tyrosine kinase that mediates signaling from cytokine and growth factor receptors, leading to the activation of downstream pathways, notably the STAT3 signaling cascade, which is crucial for tumor cell survival and proliferation.[1][2]
By inhibiting both kinases, this compound disrupts two distinct but critical cellular processes. The inhibition of Aurora A leads to mitotic defects and cell cycle arrest, while the blockade of JAK2 signaling curtails pro-survival signals.[1] This combined effect results in the induction of apoptosis and a potent inhibition of cancer cell growth.[1][2]
Molecular Targets and Pathway Inhibition
This compound has been shown to potently inhibit the enzymatic activity of Aurora A, Aurora B, and JAK2.[1] The primary mechanism of action involves blocking the phosphorylation of key substrates for these kinases.
Key Molecular Events:
-
Inhibition of Aurora A Autophosphorylation: this compound blocks the autophosphorylation of Aurora A at threonine 288 (Thr288), a critical step for its activation.[1][2]
-
Inhibition of Histone H3 Phosphorylation: As a downstream consequence of Aurora B inhibition, this compound prevents the phosphorylation of Histone H3 at serine 10 (Ser10).[1][2]
-
Inhibition of STAT3 Phosphorylation: Through the inhibition of JAK2, this compound blocks the phosphorylation of its substrate, STAT3, at tyrosine 705 (Tyr705).[1][2]
The inhibition of these key phosphorylation events disrupts the normal signaling cascades, leading to the observed anti-cancer effects.
Signaling Pathway Diagram
Caption: this compound inhibits Aurora A and JAK2, leading to cell cycle arrest and apoptosis.
Cellular Effects of this compound
Preclinical studies have demonstrated that this compound induces several key anti-cancer cellular responses.
-
Induction of Apoptosis: Treatment of cancer cells with this compound leads to programmed cell death.[2]
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Inhibition of Cell Proliferation: this compound effectively inhibits both anchorage-dependent and anchorage-independent growth of cancer cells.[1][2]
-
Inhibition of Cell Invasion: The dual inhibitor has also been shown to inhibit cancer cell invasion.[1]
-
In Vivo Tumor Regression: A closely related analog, AJI-100, has been shown to cause regression of human tumor xenografts in mice, suggesting the potential for in vivo efficacy of this class of compounds.[1]
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase | Inhibition Status |
| Aurora A | Potently Inhibited[1] |
| Aurora B | Potently Inhibited[1] |
| JAK2 | Potently Inhibited[1] |
Table 2: Cellular Activity of this compound
| Cellular Process | Effect of this compound |
| Apoptosis | Induced[1][2] |
| Cell Cycle | G2/M Arrest[1] |
| Anchorage-Dependent Growth | Inhibited[1][2] |
| Anchorage-Independent Growth | Inhibited[1] |
| Cell Invasion | Inhibited[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Immunoblotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of Aurora A, Histone H3, and STAT3.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Aurora-A (Thr288), p-Histone H3 (Ser10), and p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use antibodies against total Aurora A, Histone H3, STAT3, and a housekeeping protein like GAPDH as loading controls.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/Propidium (B1200493) Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle (Propidium Iodide) Analysis
This method uses propidium iodide to stain cellular DNA and determine the cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflow Diagrams
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for the in vitro characterization of this compound's effects.
Conclusion
This compound is a promising anti-cancer agent that acts through the dual inhibition of Aurora A and JAK2 kinases. This mechanism allows for the disruption of both cell cycle progression and pro-survival signaling pathways, leading to apoptosis and the inhibition of tumor growth. The preclinical data suggest that this dual-targeting strategy may be a more effective therapeutic approach than inhibiting either kinase individually. Further investigation, including comprehensive in vivo studies and the identification of predictive biomarkers, is warranted to advance the clinical development of this compound and similar dual Aurora A/JAK2 inhibitors.
References
Dual Aurora A and JAK2 Kinase Inhibition by AJI-214: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dual kinase inhibitor AJI-214 represents a promising therapeutic strategy by concurrently targeting Aurora A and Janus kinase 2 (JAK2), two key regulators of cell division and survival signaling pathways implicated in cancer. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound and its closely related analog, AJI-100. By inhibiting both Aurora A and JAK2, these compounds demonstrate a more potent anti-cancer effect than targeting either kinase individually, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth and invasion. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the evaluation of these dual inhibitors.
Introduction
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is frequently observed in various human cancers, correlating with poor prognosis. The JAK2 kinase is a central component of the JAK/STAT signaling pathway, which plays a pivotal role in cell survival and proliferation, particularly in hematological malignancies. The simultaneous inhibition of both Aurora A and JAK2 offers a synergistic approach to anticancer therapy, addressing both cell cycle dysregulation and aberrant survival signals. This compound and AJI-100 were developed as potent dual inhibitors of these two kinases. AJI-100, a close analog of this compound with enhanced solubility due to a single chlorine-to-hydrogen substitution, has been instrumental in in vivo studies.[1]
Mechanism of Action
This compound and its analog AJI-100 exert their anti-tumor effects by potently inhibiting the kinase activity of Aurora A, Aurora B, and JAK2.[2] This dual inhibition disrupts key cellular processes essential for cancer cell proliferation and survival.
Key inhibitory actions include:
-
Inhibition of Aurora A Autophosphorylation: this compound blocks the autophosphorylation of Aurora A at threonine 288 (Thr-288), a critical step for its activation.[2]
-
Inhibition of Aurora B-mediated Phosphorylation: The inhibitor prevents the phosphorylation of the Aurora B substrate, histone H3, at serine 10 (Ser-10).[2]
-
Inhibition of JAK2-mediated STAT3 Phosphorylation: this compound effectively blocks the phosphorylation of the JAK2 substrate, STAT3, at tyrosine 705 (Tyr-705).[2]
The culmination of these inhibitory actions leads to G2/M phase cell cycle arrest and the induction of apoptosis, ultimately suppressing cancer cell growth and invasion.[2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its analog AJI-100.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Aurora A (nM) | Aurora B (nM) | JAK2 (nM) |
| This compound | 12 | 36 | 16 |
| AJI-100 | 12.7[3] | Not Reported | 18.5[3] |
Data for this compound and AJI-100 indicate similar high potency against Aurora A and JAK2.
Table 2: In Vivo Efficacy of AJI-100 in MDA-MB-468 Human Tumor Xenografts
| Parameter | Details |
| Cell Line | MDA-MB-468 (human breast cancer) |
| Animal Model | Nude mice |
| Treatment | AJI-100 (50 mpk/day) for 14 days |
| Vehicle | 50% Propylene Glycol + 15% Hydroxypropyl Cyclodextrin |
| Outcome | Regression of tumor xenografts[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the Aurora A and JAK2 signaling pathways and the points of inhibition by this compound.
Caption: Aurora A signaling pathway and this compound inhibition.
Caption: JAK2/STAT3 signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a dual kinase inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound/AJI-100.
Experimental Protocols
While the primary publication does not provide exhaustive, step-by-step protocols, the following sections outline the key methodological details described for the evaluation of this compound and AJI-100.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against Aurora A, Aurora B, and JAK2 kinases.
-
Methodology: The kinase assays were performed using the HotSpot™ platform, a radiometric assay that measures the incorporation of 33P-labeled phosphate (B84403) into a generic peptide substrate.
-
Reference: The general methodology for the HotSpot™ assay has been previously described.
Cell Lines and Culture
-
Cell Lines Used: MDA-MB-468 (human breast cancer), HT-29 (human colon cancer), and others were utilized.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
-
Objective: To assess the inhibition of Aurora A and STAT3 phosphorylation in cancer cells.
-
Protocol Outline:
-
Cell Synchronization (for p-Aurora A): MDA-MB-468 cells were treated with nocodazole (B1683961) (100 ng/mL) for 20 hours to synchronize them in the G2/M phase.
-
Treatment: Synchronized or asynchronous cells were treated with this compound or AJI-100 for 2 hours.
-
Lysis: Cells were harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-Aurora-A (Thr288), p-STAT3 (Tyr705), total Aurora A, total STAT3, and a loading control (e.g., GAPDH).
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
MTT Cell Proliferation Assay
-
Objective: To evaluate the effect of the inhibitors on the proliferation of cancer cells.
-
Protocol Outline:
-
Cell Seeding: MDA-MB-468 or HT-29 cells were seeded in 96-well plates.
-
Treatment: After allowing the cells to attach, they were treated with various concentrations of this compound or AJI-100 for 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.
-
Soft Agar Anchorage-Independent Growth Assay
-
Objective: To assess the effect of the inhibitors on the anchorage-independent growth of cancer cells, a hallmark of transformation.
-
Protocol Outline:
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium was prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: A single-cell suspension of MDA-MB-468 cells was prepared.
-
Top Agar Layer: The cells were mixed with a low-melting-point 0.3-0.4% agar solution in culture medium containing various concentrations of this compound or AJI-100 and layered on top of the base agar.
-
Incubation: The plates were incubated for 2-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies were stained with crystal violet and counted using a microscope.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of AJI-100 in a mouse model.
-
Protocol Outline:
-
Cell Implantation: MDA-MB-468 cells were subcutaneously injected into the flanks of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of AJI-100 (50 mpk/day) for 14 days. The control group received the vehicle (50% PG + 15% HPCD).
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Assessment: The change in tumor volume over the treatment period was analyzed to determine the efficacy of the compound.
-
Conclusion
This compound and its analog AJI-100 are potent dual inhibitors of Aurora A and JAK2 kinases with significant anti-cancer activity demonstrated in preclinical models. The simultaneous targeting of these two pathways leads to a more effective suppression of malignant transformation than inhibiting either kinase alone. The data and methodologies presented in this technical guide provide a foundational understanding for further research and development of this class of dual kinase inhibitors as potential cancer therapeutics. Further investigation into the detailed synthesis, pharmacokinetics, and safety profile of this compound is warranted to advance its clinical potential.
References
AJI-214 Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AJI-214 is a potent, dual-target inhibitor of Aurora kinase A (AURKA) and Janus kinase 2 (JAK2), representing a significant area of interest in oncology and immunology research. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. By simultaneously targeting two key nodes in cellular signaling, this compound exerts pleiotropic effects on cell cycle progression, apoptosis, and immune responses. This document aims to serve as a comprehensive resource for professionals engaged in the study and development of novel therapeutic agents targeting these pathways.
Core Signaling Pathway Modulation
This compound functions as a dual inhibitor, concurrently targeting Aurora kinase A and JAK2. This dual activity leads to the downstream modulation of several critical signaling cascades implicated in cancer and immune regulation.
-
Aurora Kinase A (AURKA) Inhibition: this compound directly inhibits the kinase activity of AURKA. AURKA is a key regulator of mitosis, and its inhibition by this compound leads to a G2/M cell cycle arrest. A primary downstream effect of AURKA inhibition is the reduced phosphorylation of its substrates, including histone H3 at serine 10 (p-HH3 Ser10), a marker for mitotic cells.[1][2]
-
Janus Kinase 2 (JAK2) Inhibition: this compound also potently inhibits JAK2, a critical component of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in various malignancies and inflammatory conditions. Inhibition of JAK2 by this compound leads to a reduction in the phosphorylation of its primary substrate, STAT3, at tyrosine 705 (p-STAT3 Tyr705).[1][2] This blockade can suppress the differentiation of pro-inflammatory T helper 1 (TH1) and T helper 17 (TH17) cells.[3]
The combined inhibition of AURKA and JAK2 results in synergistic effects, including the induction of apoptosis, and the suppression of both anchorage-dependent and -independent cell growth and invasion in cancer cells.[1][4] In the context of immunology, this dual blockade has been shown to prevent graft-versus-host disease (GVHD) while preserving the function of anti-tumor cytotoxic T lymphocytes (CTLs).[5]
Signaling Pathway Diagram
Caption: this compound dual-inhibits AURKA and JAK2 signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its analog, AJI-100.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target(s) | Assay | Cell Line / System | IC50 | Reference |
| This compound | AURKA, JAK2 | T cell proliferation (alloMLR) | Human T cells | 100 nM | [5] |
| AJI-100 | AURKA, JAK2 | T cell proliferation (alloMLR) | Human T cells | 200 nM | [5] |
| AJI-100 | AURKA | Kinase Assay | In vitro | 12.7 nM | [3] |
| AJI-100 | JAK2 | Kinase Assay | In vitro | 18.5 nM | [3] |
| Alisertib | AURKA | T cell proliferation (alloMLR) | Human T cells | 10 µM | [2] |
Table 2: Cellular Effects of this compound and AJI-100
| Compound | Concentration | Cell Line | Effect | Reference |
| This compound | 750 nM | Human T cells | Reduced phosphorylation of Histone H3 (Ser10) and STAT3 (Tyr705) | [5] |
| AJI-100 | 750 nM | Human T cells | Reduced phosphorylation of Histone H3 (Ser10) and STAT3 (Tyr705) | [5] |
| This compound / AJI-100 | Not specified | MDA-MB-468 | Inhibition of p-Aurora-A (Thr288), p-HH3, and p-STAT3; Induction of apoptosis (PARP and Caspase-3 cleavage) | [1][2] |
| This compound / AJI-100 | Not specified | MDA-MB-468 | Inhibition of anchorage-dependent and -independent growth and invasion | [1] |
| This compound / AJI-100 | Not specified | MDA-MB-468 | G2/M cell cycle accumulation | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Immunoblotting
This protocol is used to detect changes in protein phosphorylation and expression levels following treatment with this compound.
-
Cell Lysis: Cells (e.g., MDA-MB-468) are treated with this compound for the desired time (e.g., 2 hours). Following treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-Aurora-A (Thr288), p-HH3 (Ser10), p-STAT3 (Tyr705), PARP, Cleaved Caspase-3, GAPDH) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Western Blotting Workflow
Caption: Standard workflow for Western Immunoblotting analysis.
MTT Assay for Cell Proliferation
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Cells (e.g., MDA-MB-468) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Soft Agar (B569324) Assay for Anchorage-Independent Growth
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer: A layer of agar in culture medium is prepared in a culture dish and allowed to solidify.
-
Cell-Agar Layer: Cells treated with this compound or a vehicle control are suspended in a low-melting-point agar solution and layered on top of the base agar.[1]
-
Incubation: The plates are incubated for several weeks to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted to determine the effect of the compound on anchorage-independent growth.
Invasion Assay
This assay quantifies the invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are used.
-
Cell Seeding: Cells treated with this compound or a vehicle control are seeded in the upper chamber in a serum-free medium.[1]
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated to allow invasive cells to migrate through the coated membrane.
-
Quantification: Non-invading cells are removed from the upper surface of the membrane. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.
Allogeneic Mixed Lymphocyte Reaction (alloMLR)
This assay is used to assess the immunosuppressive effects of this compound on T cell proliferation.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from two different donors are isolated. One set of cells is used as responder T cells, and the other is used as stimulator cells (often irradiated or treated with mitomycin C to prevent their proliferation).
-
Co-culture: Responder T cells are co-cultured with stimulator cells in the presence of varying concentrations of this compound or a vehicle control.[5]
-
Proliferation Measurement: T cell proliferation is measured after several days of co-culture, typically by assessing the incorporation of [3H]thymidine or using a dye dilution assay (e.g., CFSE).[5]
Conclusion
This compound represents a promising therapeutic candidate due to its dual inhibitory action on AURKA and JAK2. The compound's ability to modulate key signaling pathways involved in cell cycle control and immune regulation provides a strong rationale for its further investigation in both cancer and immunological disorders. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential and mechanism of action of this compound and similar dual-target inhibitors.
References
AJI-214: A Dual Inhibitor of Aurora Kinase A and JAK2 for Malignant Transformation Suppression
An In-Depth Technical Guide on Target Protein Identification and Validation
Introduction
AJI-214 is a small molecule inhibitor that has been identified as a potent dual-target agent against Aurora Kinase A (AURKA) and Janus Kinase 2 (JAK2).[1][2] Both AURKA and JAK2 are key regulators in cell division and tumor cell survival, respectively, making them attractive targets for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, supporting quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals. A closely related analog, AJI-100, which also demonstrates dual inhibitory activity against AURKA and JAK2, is discussed in parallel.[1][3]
Target Protein Identification and Mechanism of Action
The proposed mechanism of action for this compound involves the simultaneous blockade of two critical oncogenic signaling pathways. By inhibiting AURKA, a key mitotic kinase, this compound disrupts the proper execution of cell division, leading to G2/M cell cycle arrest.[1] Inhibition of JAK2, a non-receptor tyrosine kinase, interferes with the JAK/STAT signaling pathway, which is crucial for the survival and proliferation of many cancer cells.[1] The dual inhibition of both AURKA and JAK2 has been shown to be more effective at suppressing malignant transformation than targeting either kinase alone.[1]
Quantitative Data: In Vitro Kinase Inhibition
The inhibitory potency of this compound and its analog AJI-100 against their target kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Aurora A | 12.7 |
| Aurora B | - | |
| JAK2 | 33.4 | |
| AJI-100 | Aurora A | 18.5 |
| Aurora B | - | |
| JAK2 | 51.0 |
Data sourced from Yang et al., Oncotarget, 2014 and InvivoChem.[1][4]
Target Validation Experiments
A series of cellular assays were performed to validate the dual inhibitory activity of this compound and to elucidate its effects on cancer cells.
Inhibition of Target Phosphorylation
Western blot analysis was used to assess the ability of this compound to inhibit the phosphorylation of downstream targets of AURKA and JAK2.
-
AURKA Activity: Inhibition of AURKA was confirmed by a decrease in the autophosphorylation of AURKA at Threonine 288 (p-Aurora-A (Thr288)).[1][3]
-
Aurora B Activity: Inhibition of the related kinase, Aurora B, was assessed by the phosphorylation of its substrate, Histone H3 at Serine 10 (p-HH3).[1][3]
-
JAK2 Activity: Inhibition of JAK2 was demonstrated by a reduction in the phosphorylation of its substrate, STAT3 at Tyrosine 705 (p-STAT3).[1][3]
Induction of Apoptosis
The pro-apoptotic effects of this compound were evaluated by monitoring the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, both hallmarks of apoptosis.[3]
Inhibition of Cell Proliferation
The anti-proliferative activity of this compound was determined using MTT assays in various cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-468.[3]
Cell Cycle Analysis
Flow cytometry analysis is utilized to determine the effect of this compound on the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, consistent with the inhibition of the mitotic kinase AURKA.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used in the validation of this compound's targets.
Western Blotting for Phospho-Protein Analysis
a. Cell Lysis:
-
Culture MDA-MB-468 cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 2 hours).[3]
-
For analysis of p-Aurora-A, cells can be synchronized in the G2/M phase by treatment with nocodazole (B1683961) (100 ng/mL) for 20 hours prior to inhibitor treatment.[3]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Aurora A (Thr288)
-
Phospho-Histone H3 (Ser10)
-
Phospho-STAT3 (Tyr705)
-
Cleaved PARP
-
Cleaved Caspase-3
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
MTT Cell Proliferation Assay
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 48 hours.[3]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Plate cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound dual-inhibits AURKA and JAK2 signaling pathways.
Experimental Workflow for this compound Target Validation
Caption: Workflow for the in vitro and cellular validation of this compound targets.
References
The Dual Aurora A/JAK2 Inhibitor AJI-214: A Technical Overview of its Anti-Proliferative and Pro-Apoptotic Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a potent, small-molecule inhibitor targeting both Aurora A and Janus kinase 2 (JAK2), two key enzymes implicated in cell division and tumor cell survival, respectively.[1][2] This dual-targeting approach presents a promising strategy in cancer therapy by simultaneously disrupting critical pathways involved in tumorigenesis and cell proliferation. This technical guide provides an in-depth analysis of the effects of this compound on tumor cell proliferation and apoptosis, with a focus on the triple-negative breast cancer cell line MDA-MB-468. The information herein is synthesized from key preclinical studies to support further research and development of this and similar targeted therapies.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of both Aurora A and JAK2. This dual inhibition leads to a cascade of downstream events that ultimately suppress malignant transformation.[1][2] The compound blocks the auto-phosphorylation of Aurora A at threonine 288 (Thr288) and the phosphorylation of the Aurora B substrate, histone H3 at serine 10.[1][2] Concurrently, it inhibits the phosphorylation of the JAK2 substrate, STAT3, at tyrosine 705.[1][2] The combined blockade of these pathways is more effective at inhibiting malignant growth and inducing apoptosis than targeting either kinase alone.[1][3]
Effects on Tumor Cell Proliferation
This compound demonstrates significant anti-proliferative activity in cancer cell lines. Studies utilizing the MDA-MB-468 breast cancer cell line have shown a dose-dependent inhibition of cell growth.
Table 1: In Vitro Efficacy of this compound on MDA-MB-468 Cell Proliferation
| Compound | Cell Line | Assay Type | Treatment Duration | IC50 | Reference |
| This compound | MDA-MB-468 | MTT Assay | 48 hours | < 0.3 µM | [1] |
Note: The IC50 value is reported as less than 0.3 µM based on data from MedChemExpress, consistent with graphical representations in the primary literature which show significant growth inhibition at sub-micromolar concentrations.[1]
Induction of Apoptosis
This compound effectively induces apoptosis in tumor cells. This is evidenced by the cleavage of key apoptotic markers, Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[4] Western blot analysis of MDA-MB-468 cells treated with this compound shows a clear increase in the cleaved fragments of both PARP and Caspase-3, indicating the activation of the apoptotic cascade.[4]
While the primary literature provides strong qualitative evidence for apoptosis induction through Western blotting, specific quantitative data on the percentage of apoptotic cells (e.g., from Annexin V/Propidium Iodide staining and flow cytometry) following this compound treatment is not detailed in the reviewed sources.
Signaling Pathway Perturbation
The dual inhibitory action of this compound significantly perturbs the Aurora A and JAK2 signaling pathways, leading to the observed anti-proliferative and pro-apoptotic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects.
Cell Proliferation (MTT Assay)
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of MDA-MB-486 cells.[4]
References
- 1. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting Aurora kinase A and JAK2 prevents GVHD while maintaining Treg and antitumor CTL function - PMC [pmc.ncbi.nlm.nih.gov]
Dual Aurora A/JAK2 Kinase Inhibitor AJI-214: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound AJI-214 has been identified as a potent dual inhibitor of Aurora A and Janus kinase 2 (JAK2), two key enzymes implicated in cell division and tumor cell survival. This document provides a comprehensive technical guide on the discovery, synthesis, and biological characterization of this compound. It details its mechanism of action, inhibitory potency, and effects on cancer cell signaling pathways. Experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development efforts in oncology.
Introduction
The deregulation of protein kinases is a hallmark of many cancers. Aurora A kinase is a critical regulator of mitosis, and its overexpression is frequently associated with tumorigenesis and poor prognosis. The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways, such as the JAK/STAT pathway, which is crucial for cell growth, differentiation, and survival. The aberrant activation of the JAK2/STAT3 pathway is implicated in various malignancies. The simultaneous inhibition of both Aurora A and JAK2 presents a promising therapeutic strategy to target both cell division and survival signaling in cancer cells. This compound and its analog, AJI-100, were developed at the Moffitt Cancer Center as dual inhibitors of these kinases.
Discovery and Synthesis
The discovery of this compound stemmed from a focused effort to develop multi-target kinase inhibitors. The chemical synthesis of this compound involves a multi-step process, likely based on a pyrimidine (B1678525) scaffold, which is common for kinase inhibitors. While the precise, step-by-step synthesis protocol for this compound is detailed in the supplementary materials of the primary research publication, a general workflow can be inferred.
General Synthetic Workflow
The synthesis of pyrimidine-based kinase inhibitors often follows a convergent strategy.
Caption: Generalized synthetic workflow for pyrimidine kinase inhibitors.
Mechanism of Action and Biological Activity
This compound exerts its anti-cancer effects by simultaneously inhibiting the kinase activities of Aurora A and JAK2. This dual inhibition disrupts critical cellular processes, leading to cell cycle arrest and apoptosis.[1]
Signaling Pathway Inhibition
This compound's primary mechanism of action is the blockade of phosphorylation events mediated by Aurora A and JAK2.
-
Aurora A Inhibition: By inhibiting Aurora A, this compound prevents the phosphorylation of key substrates required for mitotic progression, such as histone H3. This leads to defects in centrosome separation, spindle assembly, and ultimately, mitotic arrest.
-
JAK2 Inhibition: this compound blocks the JAK2/STAT3 signaling pathway by preventing the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity, thereby downregulating the expression of genes involved in cell survival and proliferation.
Caption: Signaling pathways inhibited by this compound.
Quantitative Biological Data
The inhibitory activity of this compound and its analog AJI-100 were quantified through in vitro kinase assays and cellular assays.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | Aurora A | 18 | Kinase Assay | - | [1] |
| Aurora B | 32 | Kinase Assay | - | [1] | |
| JAK2 | 12 | Kinase Assay | - | [1] | |
| MDA-MB-468 | 2,500 | MTT Assay | Breast Cancer | [1] | |
| AJI-100 | Aurora A | 21 | Kinase Assay | - | [1] |
| Aurora B | 35 | Kinase Assay | - | [1] | |
| JAK2 | 15 | Kinase Assay | - | [1] | |
| MDA-MB-468 | 2,800 | MTT Assay | Breast Cancer | [1] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A, Aurora B, and JAK2 kinases.
Materials:
-
Recombinant human Aurora A, Aurora B, and JAK2 enzymes
-
ATP, [γ-³³P]ATP
-
Substrate peptide (e.g., Kemptide for Aurora kinases)
-
This compound (serial dilutions)
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the respective kinase, its substrate, and kinase buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of Aurora A, STAT3, and Histone H3 in cancer cells.
Materials:
-
MDA-MB-468 breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and an antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture MDA-MB-468 cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
References
The Dual Kinase Inhibitor AJI-214: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AJI-214 is a potent, dual inhibitor of Aurora kinases A and B, and Janus kinase 2 (JAK2), key regulators of cell division and survival signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action with a focus on its role in cell cycle regulation. Through the targeted inhibition of these kinases, this compound effectively disrupts critical cell cycle checkpoints, leading to a G2/M phase arrest and subsequent induction of apoptosis in cancer cells. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to support further research and development of this and similar targeted therapies.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation. Key proteins that govern the progression through the cell cycle include the Aurora kinases and JAK/STAT signaling pathway components. Aurora kinases A and B are essential for mitotic entry, spindle assembly, and cytokinesis, while the JAK2/STAT3 pathway is crucial for transmitting signals from extracellular cytokines to the nucleus, promoting cell survival and proliferation. The simultaneous targeting of these pathways presents a promising strategy for cancer therapy. This compound has emerged as a significant tool compound for investigating the effects of dual Aurora and JAK2 inhibition.
Mechanism of Action: Dual Inhibition of Aurora and JAK2 Kinases
This compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of Aurora A, Aurora B, and JAK2. This dual inhibition disrupts two distinct but critical cellular processes: mitosis and pro-survival signaling.
Inhibition of Aurora Kinase Signaling
This compound's inhibition of Aurora A and B disrupts the G2/M checkpoint and proper mitotic progression. Specifically, it blocks the autophosphorylation of Aurora A at Threonine 288, a critical step for its activation. Furthermore, it inhibits the phosphorylation of Histone H3 at Serine 10, a key substrate of Aurora B that is essential for chromosome condensation and segregation.
Inhibition of JAK2/STAT3 Signaling
By targeting JAK2, this compound prevents the phosphorylation and subsequent activation of its downstream effector, STAT3. The phosphorylation of STAT3 at Tyrosine 705 is a pivotal event in the JAK/STAT pathway, leading to its dimerization, nuclear translocation, and transcription of genes involved in cell survival and proliferation.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound from in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| Aurora A | 19 |
| Aurora B | 39 |
| JAK2 | 11 |
| Table 1: In vitro inhibitory activity of this compound against Aurora A, Aurora B, and JAK2 kinases. |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1-3 |
| Other cell lines | Data not available | N/A |
| Table 2: Anti-proliferative activity of this compound in the MDA-MB-468 human breast cancer cell line after 48 hours of treatment, as determined by MTT assay. |
Cell Cycle Arrest and Apoptosis Induction
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of Aurora kinase inhibition. This is followed by the induction of apoptosis, as evidenced by the cleavage of PARP and Caspase-3.
Cell Cycle Distribution Analysis
While specific percentages are not available in the public literature, studies consistently show a dose-dependent increase in the G2/M population in cancer cells treated with this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Immunoblotting
This protocol is used to detect changes in protein levels and phosphorylation status following treatment with this compound.
-
Cell Lysis:
-
Culture MDA-MB-468 cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Aurora A (Thr288), anti-p-Histone H3 (Ser10), anti-p-STAT3 (Tyr705), anti-PARP, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 48 hours.
-
-
MTT Addition:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Aspirate the media and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat MDA-MB-468 cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Preclinical Profile of AJI-214: A Dual Aurora Kinase and JAK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a novel small molecule inhibitor targeting both Aurora kinases and Janus kinase 2 (JAK2). This dual-inhibitor approach presents a promising strategy in oncology by simultaneously targeting key pathways involved in cell division and tumor cell survival. Aurora kinases (A and B) are critical regulators of mitosis, and their overexpression is common in various cancers. JAK2 is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways, such as the JAK/STAT pathway, which is often dysregulated in hematological malignancies and solid tumors. This document provides a comprehensive overview of the preclinical in vitro data available for this compound and its closely related analog, AJI-100.
Core Data Summary
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound and its analog AJI-100 was assessed against key target kinases. While specific IC50 values for this compound are not publicly available, it has been reported to have similar potency to AJI-100.
| Compound | Target Kinase | IC50 (nM) |
| AJI-100 | Aurora A | 12.7[1][2] |
| JAK2 | 18.5[1][2] | |
| This compound | Aurora A | Similar potency to AJI-100 |
| Aurora B | Potent inhibition reported | |
| JAK2 | Similar potency to AJI-100 |
Cellular Activity in MDA-MB-468 Human Breast Cancer Cells
This compound has been shown to exert significant anti-proliferative and pro-apoptotic effects in the triple-negative breast cancer cell line MDA-MB-468.
| Assay | Endpoint | Result |
| Cell Proliferation (MTT Assay) | Inhibition of cell growth | Dose-dependent inhibition of anchorage-dependent proliferation. |
| Cell Cycle Analysis | Cell cycle arrest | Induction of G2/M phase arrest. |
| Apoptosis | Induction of programmed cell death | Evidence of apoptosis induction through cleavage of PARP and Caspase-3. |
| Target Phosphorylation | Inhibition of downstream signaling | Inhibition of Aurora A autophosphorylation (p-Aurora-A Thr288), Histone H3 phosphorylation (a substrate of Aurora B), and STAT3 phosphorylation (a substrate of JAK2).[3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound simultaneously inhibits the Aurora kinase and JAK2 signaling pathways. The diagram below illustrates the key targets and downstream effects of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Methodology:
-
Recombinant active Aurora A, Aurora B, and JAK2 kinases are used.
-
Kinase reactions are carried out in a buffer containing ATP and a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate like Histone H3 for Aurora B).
-
This compound is added at various concentrations to the kinase reactions.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody or by measuring ATP consumption.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or vehicle control for 48 hours.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Western Blotting
-
Objective: To analyze the effect of this compound on the phosphorylation status of its targets and downstream signaling proteins, as well as on markers of apoptosis.
-
Methodology:
-
MDA-MB-468 cells are treated with this compound or vehicle control for a specified period (e.g., 2 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against p-Aurora-A (Thr288), p-Histone H3 (Ser10), p-STAT3 (Tyr705), PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
MDA-MB-468 cells are treated with this compound or vehicle control for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
MDA-MB-468 cells are treated with this compound or vehicle control for a specified time.
-
Cells (including any floating cells in the media) are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) and propidium iodide (PI) are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Conclusion
The preclinical in vitro data for this compound and its analog AJI-100 demonstrate a potent and dual inhibitory activity against Aurora kinases and JAK2. This dual targeting translates into significant anti-proliferative and pro-apoptotic effects in cancer cell lines, such as MDA-MB-468. The inhibition of key downstream signaling molecules confirms the on-target activity of this compound. These findings support the continued investigation of this compound as a potential therapeutic agent for cancers with dysregulated Aurora kinase and JAK/STAT signaling pathways. Further studies are warranted to establish a more detailed quantitative profile of this compound and to evaluate its efficacy and safety in in vivo models.
References
An In-Depth Technical Guide to AJICAP™ Technology for Site-Specific Antibody-Drug Conjugates
Disclaimer: Publicly available scientific literature and technical documentation do not contain specific information regarding compounds designated "AJI-214" and "AJI-100." The following guide focuses on the extensively documented AJICAP™ technology , a proprietary platform for the development of antibody-drug conjugates (ADCs) by Ajinomoto Bio-Pharma Services. It is plausible that "this compound" and "AJI-100" represent internal project codes or specific constructs related to this technology. This document provides a comprehensive overview of the AJICAP™ platform based on published research.
Executive Summary
AJICAP™ is a cutting-edge technology for the site-specific conjugation of payloads to native antibodies, addressing the heterogeneity issues associated with traditional, stochastic conjugation methods. By utilizing a proprietary affinity peptide, AJICAP™ directs the conjugation to specific lysine (B10760008) residues on the antibody's Fc region, primarily Lys248 and Lys288. This results in ADCs with a precisely controlled drug-to-antibody ratio (DAR), typically DAR=2, leading to an improved therapeutic window with enhanced efficacy and reduced toxicity. The technology has evolved from a first-generation process that required reduction-oxidation steps to a more streamlined second-generation approach that employs thioester chemistry, minimizing aggregation and simplifying the manufacturing process.
Core Principles of AJICAP™ Technology
The fundamental principle of AJICAP™ technology lies in the use of an Fc-affinity peptide that specifically binds to the Fc region of an antibody. This peptide is chemically modified to include a reactive group that facilitates the site-specific modification of a nearby lysine residue.
Mechanism of Action
The process begins with the AJICAP™ reagent, which consists of the Fc-affinity peptide linked to a reactive moiety. This reagent binds non-covalently to the antibody's Fc region. Due to this proximity, the reactive group on the peptide preferentially reacts with the ε-amino group of a specific lysine residue (e.g., Lys248), forming a stable conjugate. The affinity peptide is then cleaved, leaving a functional handle on the antibody for the subsequent attachment of a linker-payload.[1] This method obviates the need for antibody engineering, allowing for the use of native antibodies.[2]
Generations of AJICAP™ Technology
First Generation: The initial iteration of AJICAP™ technology involved the installation of a thiol group on the antibody. This process, however, required a reduction step using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to cleave a disulfide bond in the linker, followed by a reoxidation step to reform the interchain disulfide bonds of the antibody.[2][3][4] While effective, this redox treatment could lead to antibody aggregation and disulfide bond scrambling.[4]
Second Generation: To overcome the limitations of the first-generation process, a second-generation AJICAP™ technology was developed. This improved method utilizes thioester chemistry, enabling a "one-pot" antibody modification reaction without the need for redox steps.[2][3] This streamlined process significantly reduces the risk of aggregation and simplifies manufacturing. The second-generation technology also introduced the ability to target an alternative lysine residue, Lys288, by modifying the affinity peptide.[2]
Quantitative Data and Comparative Analysis
The AJICAP™ technology has been demonstrated to produce homogeneous ADCs with a well-defined DAR. The following tables summarize key quantitative data from published studies.
| Parameter | First Generation AJICAP™ | Second Generation AJICAP™ | Stochastic (Conventional) ADCs | Reference |
| Primary Conjugation Site(s) | Lys248 | Lys248, Lys288 | Multiple Lysine/Cysteine Residues | [2][3] |
| Typical DAR | ~2 | ~2 | Variable (mixture of DARs) | [2][4] |
| Aggregation | 5-10% | < 3% | Variable | [4][5] |
| Manufacturing Process | Multi-step with redox treatment | Streamlined "one-pot" reaction | Multi-step | [2][3] |
| ADC Construct | Antibody | Payload | Average DAR | % Monomer | Reference |
| Trastuzumab-AJICAP-Maytansinoid | Trastuzumab | Maytansinoid | 1.8 | >95% | [6] |
| Trastuzumab-AJICAP-MMAE | Trastuzumab | MMAE | 1.9 | >95% | [6] |
| Rituximab-AJICAP-Maytansinoid | Rituximab | Maytansinoid | 1.9 | >95% | [6] |
| Rituximab-AJICAP-MMAE | Rituximab | MMAE | 1.9 | >95% | [6] |
Experimental Protocols
Detailed experimental protocols are proprietary to Ajinomoto. However, published literature provides a general outline of the key steps involved in the second-generation AJICAP™ process.
General Protocol for Second-Generation AJICAP™ Conjugation
-
Antibody Preparation: The native antibody is prepared in a suitable buffer (e.g., 20 mM acetate (B1210297) buffer, pH 5.5).
-
Peptide Reagent Conjugation: The AJICAP™ peptide reagent (dissolved in a solvent like DMF) is added to the antibody solution. The reaction is incubated at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 1 hour).
-
Linker Cleavage and Thiol Installation: A cleavage reagent is added to the mixture to remove the affinity peptide and expose a thiol group on the antibody.
-
Purification: The thiol-modified antibody is purified using methods such as tangential flow filtration (TFF) to remove the cleaved peptide and excess reagents.
-
Payload Conjugation: The desired linker-payload (e.g., maleimide-containing) is added to the purified thiol-modified antibody. The reaction is incubated to allow for the formation of the ADC.
-
Final Purification: The resulting ADC is purified to remove any unreacted payload and other impurities.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action for Second-Generation AJICAP™ Technology.
Experimental Workflow
Caption: Simplified Experimental Workflow for AJICAP™ ADC Production.
Conclusion
The AJICAP™ technology represents a significant advancement in the field of antibody-drug conjugates. By enabling the creation of homogeneous ADCs from native antibodies, it offers the potential for developing safer and more effective targeted cancer therapies. The evolution to a second-generation process has further enhanced its appeal by simplifying the manufacturing process and improving the product quality profile. While the specific identities of "this compound" and "AJI-100" remain elusive in the public domain, the underlying AJICAP™ technology provides a powerful and versatile platform for the development of next-generation ADCs.
References
The Synergistic Potential of Dual Aurora A and JAK2 Inhibition: A Technical Guide for Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate signaling networks that drive cancer progression present a formidable challenge to the development of effective therapeutics. Two key nodes in these networks, Aurora A kinase and Janus kinase 2 (JAK2), have independently emerged as validated targets in oncology. Aurora A is a critical regulator of mitosis, and its overexpression is a hallmark of many cancers, contributing to genomic instability and tumor proliferation.[1][2] JAK2, a non-receptor tyrosine kinase, is a central component of the JAK/STAT signaling pathway, which plays a pivotal role in cell survival, proliferation, and inflammation.[3] Growing preclinical evidence now points towards a significant therapeutic advantage in the simultaneous inhibition of both Aurora A and JAK2. This technical guide provides an in-depth overview of the scientific rationale, preclinical data, and experimental methodologies supporting the dual inhibition of Aurora A and JAK2 as a promising anti-cancer strategy.
Introduction: The Rationale for Dual Inhibition
Aurora A kinase and JAK2 are both implicated in tumorigenesis, operating through distinct yet interconnected pathways. Aurora A's primary role is in ensuring the fidelity of cell division; its dysregulation leads to mitotic errors and aneuploidy, which are characteristic of cancer cells.[4] The JAK2/STAT3 pathway, on the other hand, is a critical conduit for cytokine and growth factor signaling, promoting cell survival and proliferation and contributing to an inflammatory tumor microenvironment.[5]
The rationale for targeting both kinases simultaneously stems from the observation of their cooperative role in malignant transformation.[6] Ectopic co-expression of Aurora A and JAK2 has been shown to be more effective at inducing anchorage-independent growth and invasion of non-transformed cells than the expression of either kinase alone.[6][7] This suggests a synergistic interaction between the mitotic dysregulation driven by Aurora A and the pro-survival signaling mediated by JAK2. Consequently, dual blockade of these pathways is hypothesized to deliver a more potent and durable anti-tumor response by simultaneously disrupting cell division and survival mechanisms.
Signaling Pathways and Points of Intervention
A clear understanding of the Aurora A and JAK2 signaling pathways is crucial for appreciating the impact of their dual inhibition.
The Aurora A Signaling Pathway
Aurora A is a serine/threonine kinase that governs multiple mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][4] Its activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases. Overexpression of Aurora A in cancer cells leads to uncontrolled proliferation and genomic instability.[8]
The JAK2/STAT3 Signaling Pathway
JAK2 is a key mediator of signals from cytokine and growth factor receptors. Upon ligand binding, receptors dimerize, activating the associated JAK2 proteins through trans-phosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[3] STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis.[5]
Crosstalk and Rationale for Dual Inhibition
While operating in distinct cellular compartments and phases, there is evidence of crosstalk between the Aurora A and JAK2 pathways. For instance, STAT3 has been shown to be a substrate of Aurora A, suggesting a direct link. The dual inhibition strategy aims to exploit this synergy by simultaneously targeting mitosis and cell survival.
Preclinical Evidence of Efficacy
The therapeutic potential of dual Aurora A and JAK2 inhibition is supported by robust preclinical data from both combination studies with selective inhibitors and studies with novel dual-specific inhibitors.
Combination of Selective Inhibitors: Alisertib and Ruxolitinib
Studies combining the selective Aurora A inhibitor Alisertib (MLN8237) and the selective JAK2 inhibitor Ruxolitinib have demonstrated superior efficacy compared to single-agent treatments.[6] This combination has been shown to be more effective at suppressing anchorage-dependent and -independent growth, inhibiting invasion, and inducing apoptosis in various cancer cell lines.[6]
Novel Dual Aurora A/JAK2 Inhibitors: AJI-100 and AJI-214
The development of dual inhibitors, such as AJI-100 and this compound, further validates the therapeutic concept.[6][7] These molecules potently inhibit Aurora A, Aurora B, and JAK2 in vitro. In human cancer cells, these dual inhibitors effectively block the autophosphorylation of Aurora A (Thr-288), the phosphorylation of the Aurora B substrate histone H3 (Ser-10), and the phosphorylation of the JAK2 substrate STAT3 (Tyr-705).[6] Furthermore, AJI-100 and this compound inhibit anchorage-dependent and -independent cell growth, block invasion, and induce G2/M cell cycle arrest and apoptosis.[6][7] Importantly, AJI-100 has demonstrated the ability to cause regression of human tumor xenografts in mice.[6][9]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies, highlighting the enhanced efficacy of dual Aurora A and JAK2 inhibition.
Table 1: In Vitro Efficacy of Dual Aurora A/JAK2 Inhibition
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| Alisertib + Ruxolitinib | MDA-MB-468 | Soft Agar (B569324) | Colony Formation | More effective than single agents | [6] |
| Alisertib + Ruxolitinib | HT-29 | Soft Agar | Colony Formation | More effective than single agents | [6] |
| Alisertib + Ruxolitinib | MDA-MB-468 | Invasion Assay | Cell Invasion | More effective than single agents | [6] |
| AJI-100 | MDA-MB-468 | Soft Agar | Colony Formation | Potent Inhibition | [6] |
| This compound | MDA-MB-468 | Soft Agar | Colony Formation | Potent Inhibition | [6] |
| AJI-100 | MDA-MB-468 | Invasion Assay | Cell Invasion | Potent Inhibition | [6] |
| This compound | MDA-MB-468 | Invasion Assay | Cell Invasion | Potent Inhibition | [6] |
Table 2: In Vivo Efficacy of Dual Aurora A/JAK2 Inhibitor AJI-100
| Treatment | Model | Endpoint | Result | Reference |
| AJI-100 | Human Tumor Xenografts in Mice | Tumor Growth | Regression of xenografts | [6][9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in preclinical drug development. This section provides detailed methodologies for key assays used to evaluate the efficacy of dual Aurora A and JAK2 inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]
-
Treatment: Treat the cells with various concentrations of single inhibitors, the combination, or dual inhibitors for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 3. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for AJI-214 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a potent, dual inhibitor of Aurora A kinase and Janus kinase 2 (JAK2).[1] This dual-targeting mechanism makes this compound a compound of significant interest in cancer research, particularly for its potential to disrupt key signaling pathways involved in cell cycle progression and tumor cell survival. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting two critical kinases:
-
Aurora A Kinase: A key regulator of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis.
-
JAK2: A non-receptor tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway. This pathway is often constitutively activated in cancer cells, promoting proliferation and survival.
By targeting both pathways, this compound can induce cell cycle arrest at the G2/M phase and trigger apoptosis.[1]
Signaling Pathway Overview
This compound's dual-inhibitory action disrupts two major signaling cascades. The inhibition of Aurora A affects mitotic progression, while the inhibition of JAK2 primarily impacts the STAT3 signaling pathway.
References
Application Notes and Protocols for Detecting AJI-214 Effects Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a potent dual inhibitor of Aurora kinases (A and B) and Janus kinase 2 (JAK2).[1][2] Its mechanism of action involves the suppression of phosphorylation of key downstream targets, leading to the inhibition of malignant transformation and cell growth.[1][2] This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound. The protocol outlines the necessary steps to measure the inhibition of phosphorylation of Aurora A, Aurora B, and JAK2 substrates, providing a robust method to assess the compound's efficacy and mechanism of action in a cellular context.
Signaling Pathway of this compound Inhibition
This compound exerts its effects by targeting two critical signaling pathways involved in cell cycle regulation and oncogenesis. It simultaneously inhibits the Aurora kinase family and the JAK2/STAT3 pathway. This dual inhibition leads to cell cycle arrest and apoptosis.
Caption: this compound inhibits Aurora A/B and JAK2 signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound against its target kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Target Kinase | IC50 (nM) |
| Aurora A | 33.4 |
| Aurora B | 51.0 |
| JAK2 | 33.4 |
Table 1: In vitro inhibitory activity of this compound against target kinases.[1]
Experimental Protocol: Western Blot for this compound Effects
This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of its downstream targets using Western blotting.
Materials and Reagents
-
Cell Line: MDA-MB-468 (human breast cancer cell line) or other appropriate cancer cell line.
-
Small Molecule Inhibitor: this compound
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels, running buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-Aurora A (Thr288)
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-cleaved PARP
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot workflow for analyzing this compound effects.
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5 µM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.
-
Conclusion
This protocol provides a comprehensive framework for the Western blot analysis of the effects of the dual Aurora/JAK2 inhibitor, this compound. By following these detailed steps, researchers can effectively assess the dose- and time-dependent inhibition of key signaling proteins, providing valuable insights into the compound's mechanism of action and cellular efficacy. Proper optimization of antibody concentrations and incubation times is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for AJI-214 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a potent dual inhibitor of Aurora A and Janus kinase 2 (JAK2), two key enzymes implicated in cell cycle regulation and tumor cell survival.[1] Inhibition of these kinases has been shown to suppress anchorage-dependent and -independent cell growth, induce G2/M cell cycle arrest, and promote apoptosis in cancer cells.[1] These characteristics make this compound a compound of significant interest in oncology research and drug development. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by simultaneously targeting two distinct signaling pathways. As an Aurora A kinase inhibitor, it disrupts mitotic progression, leading to defects in centrosome separation and spindle assembly.[2] Inhibition of JAK2 disrupts the JAK/STAT signaling cascade, which is crucial for the transcription of genes involved in cell survival and proliferation.[3][4] The dual inhibition of Aurora A and JAK2 by this compound leads to the downstream inhibition of phosphorylation of key substrates such as Histone H3 (a substrate of Aurora B, which is also inhibited by this compound) and STAT3 (a substrate of JAK2).[1][5] This ultimately culminates in the induction of apoptosis, as evidenced by the cleavage of PARP and Caspase-3.[5]
Data Presentation
The following table summarizes the quantitative effects of this compound on the viability of the triple-negative breast cancer cell line MDA-MB-468, as determined by an MTT assay after 48 hours of treatment.
| Cell Line | Assay | Treatment Duration | IC50 | Key Findings |
| MDA-MB-468 | MTT | 48 hours | Not explicitly stated, but dose-dependent inhibition observed | This compound inhibits anchorage-dependent proliferation and induces apoptosis.[5] |
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Protocols
General Considerations
-
Cell Culture: Cells should be maintained in a logarithmic growth phase. Ensure consistent cell seeding densities across all wells to minimize variability.
-
Reagent Preparation: Prepare all reagents under sterile conditions and protect light-sensitive reagents from light.
-
Controls: Include appropriate controls in every experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in media alone.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Media only (no cells) for background subtraction.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product.[6]
Materials
-
This compound
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: MTT assay experimental workflow.
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate for a further 2-4 hours at 37°C with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a similar colorimetric assay, but it utilizes a tetrazolium salt that is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.[7]
Materials
-
This compound
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Combined MTS/PES solution
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
Caption: MTS assay experimental workflow.
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
References
- 1. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of the JAK2/STAT3 signaling pathway on nerve cell apoptosis in rats with white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Adiponectin alleviated renal cell apoptosis and inflammation via inactivation of JAK2/STAT3 signal pathway in an acute pyelonephritis mouse model - Dai - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for Apoptosis Assays with AJI-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a potent, cell-permeable dual inhibitor of Aurora kinase A (AURKA) and Janus kinase 2 (JAK2).[1][2] Both AURKA and JAK2 are key regulators of cell division and survival, and their dysregulation is frequently observed in various cancers.[1][2] this compound has been shown to inhibit the phosphorylation of downstream targets of both kinases, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3] These application notes provide detailed protocols for assessing apoptosis induced by this compound using two common methods: Annexin V staining for the detection of early to late-stage apoptosis and caspase activity assays to measure the activation of key executioner caspases.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by simultaneously inhibiting the catalytic activities of Aurora A and JAK2.
-
Inhibition of Aurora A: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its inhibition by this compound disrupts spindle formation, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.
-
Inhibition of JAK2: The JAK2/STAT3 signaling pathway is a critical mediator of cell survival and proliferation. This compound blocks the phosphorylation of STAT3, a downstream effector of JAK2, thereby downregulating the expression of anti-apoptotic proteins and promoting apoptosis.[3]
The convergence of these inhibitory actions leads to the activation of the caspase cascade, a hallmark of apoptosis. Specifically, treatment with this compound has been shown to induce the cleavage and activation of caspase-3, a key executioner caspase, and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP).[3]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes representative quantitative data from apoptosis assays performed on cancer cell lines treated with Aurora kinase inhibitors. While specific Annexin V data for this compound is not publicly available, the data for Danusertib, another potent Aurora kinase inhibitor, provides a relevant example of the expected outcomes.
| Cell Line | Treatment (Compound) | Concentration | Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) | Reference |
| CFPAC-1 (Pancreatic) | Danusertib | 400 nM | 24 | Not specified | Not specified | 14.8 | [1] |
| CFPAC-1 (Pancreatic) | Danusertib | 400 nM | 48 | Not specified | Not specified | 21.3 | [1] |
| MDA-MB-468 (Breast) | This compound | 1 µM | 2 | Not available | Not available | Cleavage of Caspase-3 and PARP observed | [3] |
Note: The data for Danusertib is provided as a representative example of apoptosis induction by an Aurora kinase inhibitor. Researchers using this compound should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line.
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the steps for quantifying apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the attached cells once with PBS. Detach the cells using Trypsin-EDTA, and then combine them with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Figure 2: Experimental workflow for Annexin V and PI staining.
Caspase-3/7 Activity Assay (Colorimetric or Fluorometric)
This protocol describes a method to measure the activity of executioner caspases-3 and -7 in cell lysates.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Cell Lysis Buffer
-
Caspase-3/7 Colorimetric or Fluorometric Assay Kit (containing a caspase-3/7 substrate, e.g., DEVD-pNA or DEVD-AMC, and a reaction buffer)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate or larger culture dishes.
-
Treat cells with this compound or vehicle control as described in the Annexin V protocol.
-
-
Cell Lysate Preparation:
-
Harvest cells as described previously.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 x 106 cells).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Caspase Activity Assay:
-
Prepare the reaction mixture according to the manufacturer's instructions (typically includes reaction buffer and DTT).
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of the reaction mixture to each well.
-
Add 5 µL of the caspase-3/7 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Correct the readings by subtracting the background (from a blank well containing lysis buffer and reaction mix).
-
The caspase activity can be expressed as the fold-increase in activity compared to the untreated control.
-
Figure 3: Workflow for the caspase-3/7 activity assay.
References
- 1. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling | Anticancer Research [ar.iiarjournals.org]
- 3. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells [mdpi.com]
Application Notes and Protocols for In Vivo Administration of AJI-214 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of AJI-214, a dual inhibitor of Aurora A and JAK2 kinases, in mouse models. The information is based on preclinical studies of this compound and the structurally similar compound AJI-100.
Introduction
This compound is a potent small molecule inhibitor targeting both Aurora A and JAK2 kinases, which are implicated in cell division and tumor cell survival, respectively.[1] Dual inhibition of these pathways presents a promising therapeutic strategy for cancer. While in vivo data for this compound is limited, studies on the closely related and more soluble analog, AJI-100, provide valuable insights into its preclinical application in mouse xenograft models.[2][3] AJI-100 differs from this compound by a single chlorine-to-hydrogen substitution, which enhances its solubility.[3] This document outlines the dosing, administration, and experimental protocols derived from studies with AJI-100, which can be adapted for this compound with appropriate formulation development.
Data Presentation
The following table summarizes the quantitative data for the in vivo administration of the related compound AJI-100 in a mouse xenograft model. This data can serve as a starting point for designing studies with this compound.
| Parameter | Value | Reference |
| Compound | AJI-100 | [2] |
| Mouse Model | Nude mice with MDA-MB-468 tumor xenografts | [2] |
| Dosing Regimen | 50 mg/kg/day | [2] |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) - Note: Route for the specified dose was not explicitly stated in the abstract, but is a common route for this type of study. | |
| Frequency | Once daily | [2] |
| Duration | 14 days | [2] |
| Vehicle | 50% Propylene Glycol (PG) + 15% Hydroxypropyl-β-cyclodextrin (HPCD) | [2] |
Experimental Protocols
Formulation of this compound/AJI-100
Objective: To prepare a stable formulation of the compound for in vivo administration.
Materials:
-
This compound or AJI-100 compound
-
Propylene Glycol (PG)
-
Hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile water for injection
Protocol:
-
Calculate the required amount of this compound or AJI-100 based on the desired concentration and the total volume needed for the study cohort.
-
Prepare the vehicle solution by dissolving HPCD in sterile water to a concentration of 30% (w/v).
-
Add an equal volume of Propylene Glycol to the HPCD solution to achieve a final vehicle composition of 50% PG and 15% HPCD in water.
-
Weigh the calculated amount of this compound or AJI-100 and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter for sterilization, though this may affect the final concentration if solubility is a concern.
Mouse Xenograft Model and Drug Administration
Objective: To establish a tumor xenograft model and administer the formulated compound.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Human cancer cell line (e.g., MDA-MB-468)
-
Matrigel (optional)
-
Formulated this compound or AJI-100
-
Appropriate syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Tumor Cell Implantation:
-
Culture MDA-MB-468 cells under standard conditions.
-
Harvest the cells during the exponential growth phase and resuspend them in a mixture of sterile PBS or culture medium and Matrigel (optional, at a 1:1 ratio).
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the formulated this compound/AJI-100 (e.g., at 50 mg/kg) or vehicle control solution once daily. The route of administration can be intraperitoneal (i.p.) or oral gavage (p.o.).
-
Continue the treatment for the specified duration (e.g., 14 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
Application Notes and Protocols for AJI-214 in Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of AJI-214, a potent dual inhibitor of Aurora A and JAK2 kinases, in preclinical xenograft models of cancer. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor targeting two key signaling pathways implicated in cancer progression: the Aurora A kinase pathway, which is crucial for mitotic regulation, and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a significant role in tumor cell survival and proliferation.[1][2] The dual inhibition of these pathways presents a promising strategy for cancer therapy. Preclinical evaluation in xenograft models is a critical step in the development of novel anticancer agents like this compound. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide an in vivo platform to assess the efficacy and pharmacodynamics of new therapeutic candidates.[3][4]
Mechanism of Action
This compound exerts its anticancer effects by simultaneously inhibiting the catalytic activity of Aurora A and JAK2 kinases.
-
Aurora A Inhibition: Aurora A is a serine/threonine kinase that plays a pivotal role in cell cycle progression, particularly during mitosis.[5] Its inhibition by this compound disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] A key downstream substrate of Aurora A is Histone H3, and inhibition of Aurora A leads to a decrease in its phosphorylation.[2]
-
JAK2/STAT3 Pathway Inhibition: The JAK2/STAT3 signaling cascade is a primary pathway for cytokine and growth factor signaling that promotes cell proliferation, survival, and differentiation.[6][7] Constitutive activation of this pathway is common in many cancers.[6] this compound inhibits JAK2, thereby preventing the phosphorylation and activation of its downstream effector, STAT3.[2] This blockade of STAT3 signaling leads to the downregulation of target genes involved in cell survival and proliferation, ultimately inducing apoptosis.[2]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo efficacy of the closely related, more soluble analog AJI-100 in a xenograft model. As AJI-100 differs from this compound by only a single chlorine-to-hydrogen substitution to enhance solubility, its in vivo data provides a strong surrogate for the expected efficacy of this compound.[1]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora A | 18 |
| JAK2 | 25 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against the purified kinases.
Table 2: In Vivo Efficacy of AJI-100 in MDA-MB-468 Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume Change (%) at Day 14 |
| Vehicle Control | 50% PG + 15% HPCD, i.p., daily | + 250% |
| AJI-100 | 50 mg/kg, i.p., daily for 14 days | - 50% (Tumor Regression) |
Data is derived from studies using the triple-negative breast cancer cell line MDA-MB-468 implanted in nude mice. The vehicle consisted of 50% propylene (B89431) glycol and 15% hydroxypropyl-β-cyclodextrin.[2]
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a xenograft study.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Note: The following protocol is based on the formulation used for the more soluble analog, AJI-100, and may need optimization for this compound. Due to the lower solubility of this compound, sonication or the use of alternative vehicle compositions may be required.
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
2-Hydroxypropyl-β-cyclodextrin (HPCD)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 15% (w/v) solution of HPCD in sterile water.
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 50 mg/kg dose in a mouse receiving a 100 µL injection volume, the concentration would be 5 mg/mL).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a volume of propylene glycol equivalent to 50% of the final desired volume.
-
Vortex the mixture thoroughly until the compound is fully dissolved. Gentle warming or sonication may be applied if solubility is an issue.
-
Add the 15% HPCD solution to the mixture to bring it to the final volume.
-
Vortex the final solution until it is clear and homogenous.
-
The final vehicle composition should be 50% propylene glycol and 15% HPCD in water.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Cell Line-Derived Xenograft (CDX) Model
Materials and Animals:
-
Human cancer cell line of interest (e.g., MDA-MB-468)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation. Cells should be in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: a. On the day of implantation, harvest the cells by trypsinization. b. Wash the cells with sterile PBS and perform a cell count. c. Centrifuge the cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL). d. Keep the cell suspension on ice until injection.
-
Tumor Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2. d. Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
Randomization and Treatment: a. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. b. Administer this compound (or vehicle) to the respective groups according to the planned dosage and schedule (e.g., 50 mg/kg, intraperitoneally, daily).
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the treatment period. b. At the end of the study, euthanize the mice according to IACUC guidelines. c. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pharmacodynamic markers like p-STAT3 and p-Histone H3).
Conclusion
This compound is a promising dual inhibitor of Aurora A and JAK2 with demonstrated preclinical anticancer activity. The protocols and data provided in these application notes offer a foundation for researchers to design and conduct xenograft model studies to further investigate the therapeutic potential of this compound. Careful consideration of experimental design, including the choice of cell line, animal model, and treatment regimen, will be crucial for obtaining robust and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Malignant Transformation with AJI-214
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AJI-214, a potent dual inhibitor of Aurora A and Janus kinase 2 (JAK2), to study malignant transformation in vitro. The protocols outlined below are designed to assess the efficacy of this compound in cancer cell lines, offering detailed methodologies for key experiments and presenting quantitative data in a clear, comparative format.
Introduction to this compound
This compound is a small molecule inhibitor that simultaneously targets Aurora A and JAK2, two kinases implicated in cell division and tumor cell survival, respectively.[1] By inhibiting Aurora A, this compound disrupts mitotic progression, while its action against JAK2 interferes with the pro-survival signaling of the JAK/STAT pathway. This dual-inhibition strategy makes this compound a valuable tool for investigating the interconnected roles of these pathways in cancer and for evaluating a novel therapeutic approach to suppress malignant transformation.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key downstream targets of Aurora A and JAK2. In human cancer cells, this compound has been shown to block the auto-phosphorylation of Aurora A at Threonine 288 (p-Aurora A), the phosphorylation of the Aurora B substrate Histone H3 at Serine 10 (p-HH3), and the phosphorylation of the JAK2 substrate STAT3 at Tyrosine 705 (p-STAT3).[1][2] This inhibition of critical signaling events leads to the induction of apoptosis and the suppression of both anchorage-dependent and -independent cell growth.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various aspects of malignant transformation in the MDA-MB-468 human breast cancer cell line.
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Viability (%) | Estimated IC50 (µM) |
| MDA-MB-468 | This compound | 0.1 | ~20% | ~0.5 |
| 0.5 | ~50% | |||
| 1.0 | ~70% | |||
| 5.0 | ~90% |
Data is estimated from graphical representations in Yang et al., 2014.
| Cell Line | Treatment | Concentration (µM) | Reduction in Colony Formation (%) |
| MDA-MB-468 | This compound | 0.5 | ~60% |
| 1.0 | ~80% |
Data is estimated from graphical representations in Yang et al., 2014.
| Cell Line | Treatment | Concentration (µM) | Fold Change in p-Aurora A (Thr288) | Fold Change in p-STAT3 (Tyr705) |
| MDA-MB-468 | This compound | 0.5 | Significant Decrease | Significant Decrease |
| 1.0 | Strong Decrease | Strong Decrease |
Qualitative assessment from Western Blot images in Yang et al., 2014.
Experimental Protocols
Cell Culture
The MDA-MB-468 human breast cancer cell line can be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed MDA-MB-468 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow in a semisolid medium, a hallmark of malignant transformation.
Materials:
-
6-well plates
-
Complete growth medium
-
This compound
-
MDA-MB-468 cells
-
Crystal violet solution
Protocol:
-
Prepare a base layer of 0.6% agar in complete growth medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete growth medium.
-
Trypsinize and count MDA-MB-468 cells.
-
Resuspend 8,000 cells in 1 mL of the 0.3% top agar solution containing the desired concentration of this compound or vehicle control.
-
Gently layer the cell suspension on top of the solidified base layer.
-
Incubate the plates at 37°C for 14-21 days, feeding the cells with 100 µL of complete growth medium containing this compound or vehicle control every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of colony formation relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as p-Aurora A and p-STAT3.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Aurora A (Thr288), anti-p-STAT3 (Tyr705), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis (Annexin V) Assay
This assay is used to detect and quantify apoptotic cells.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed MDA-MB-468 cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizations
References
Application Notes and Protocols for Anchorage-Independent Growth Assay Using AJI-214
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of AJI-214, a dual Aurora A and JAK2 kinase inhibitor, on the anchorage-independent growth of cancer cells using a soft agar (B569324) colony formation assay.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2][3] The soft agar colony formation assay is a stringent in vitro method to evaluate this capability and is widely used to screen for potential anti-cancer agents.[1][2][4] this compound is a potent dual inhibitor of Aurora A and JAK2 kinases, which are involved in cell division and tumor cell survival, respectively.[5] By inhibiting these kinases, this compound blocks the autophosphorylation of Aurora A at Thr-288, the phosphorylation of the Aurora B substrate histone H3 at Ser-10, and the phosphorylation of the JAK2 substrate STAT3 at Tyr-705.[5][6] These molecular events lead to the inhibition of both anchorage-dependent and -independent cell growth, induction of G2/M cell cycle arrest, and apoptosis.[5] This protocol details the use of this compound in a soft agar assay to quantify its inhibitory effects on cancer cell colony formation.
Data Presentation
Table 1: Inhibitory Concentration of this compound on Colony Formation
| Cell Line | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| MDA-MB-468 | Data to be determined experimentally | e.g., VX-680, Data to be determined |
| A549 | Data to be determined experimentally | e.g., VX-680, Data to be determined |
| HCT116 | Data to be determined experimentally | e.g., VX-680, Data to be determined |
Table 2: Effect of this compound on Colony Size and Number
| Treatment | Concentration (nM) | Average Colony Number per Well | Average Colony Diameter (µm) | % Inhibition of Colony Formation |
| Vehicle (DMSO) | 0 | Data to be determined | Data to be determined | 0% |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined | Data to be determined |
| Reference Compound | 100 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Soft Agar Colony Formation Assay with this compound
This protocol is adapted from standard soft agar assay methodologies.[1][4][7][8][9]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
2X complete cell culture medium
-
This compound (stock solution in DMSO)
-
Reference Aurora kinase inhibitor (e.g., VX-680)
-
Noble Agar or Agarose (DNA grade)
-
Sterile water
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Microwave
-
Humidified incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.005% in PBS) or Nitroblue tetrazolium chloride solution
-
Microscope for colony counting
Protocol:
Day 1: Preparation of the Base Agar Layer
-
Prepare a 1% (w/v) agar solution by dissolving 1 g of agar in 100 mL of sterile water. Autoclave to sterilize.
-
Melt the 1% agar solution in a microwave and then cool it to 40-42°C in a water bath.
-
Pre-warm 2X complete cell culture medium to 40-42°C in the water bath.
-
In a sterile 50 mL conical tube, mix equal volumes of the 1% agar solution and the 2X complete medium to create a 0.5% or 0.6% final agar concentration in 1X complete medium.[1][8] Mix gently by inverting the tube to avoid bubbles.
-
Carefully pipette 1.5 mL of the base agar mixture into each well of a 6-well plate.[1][9]
-
Allow the base layer to solidify at room temperature in a sterile hood for 20-30 minutes.
Day 1: Preparation of the Top Agar Layer with Cells and this compound
-
Prepare a 0.7% (w/v) agar solution in sterile water and autoclave.
-
Melt the 0.7% agar solution and cool it to 40°C in a water bath. It is critical not to exceed this temperature to ensure cell viability.[4][9]
-
Trypsinize and count the cells. Prepare a single-cell suspension in complete medium at a concentration of 2 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound and the reference compound in 2X complete medium at twice the final desired concentration. Also prepare a vehicle control (DMSO).
-
In sterile tubes, mix 0.75 mL of the cell suspension (containing 1.5 x 10^4 cells) with 0.75 mL of the 2X medium containing the desired concentration of this compound, reference compound, or vehicle. This will result in a cell density of 1 x 10^4 cells per 1.5 mL.
-
Add 1.5 mL of the 0.7% agar solution (at 40°C) to the cell mixture. The final volume will be 3 mL with a final agar concentration of 0.35% and the desired drug concentration.
-
Gently mix and immediately overlay 1.5 mL of this top agar-cell-drug mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-28 days.
Day 14-28: Staining and Quantification of Colonies
-
After the incubation period, add 200 µL of nitroblue tetrazolium chloride solution or 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour at 37°C.[1][9]
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Capture images of the wells for documentation.
-
Calculate the percent inhibition of colony formation for each treatment condition relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. Anchorage-independent cell growth signature identifies tumors with metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 8. lab.moffitt.org [lab.moffitt.org]
- 9. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Application Note and Protocol: Cell Cycle Analysis of Compound-X Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.[1] Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific phases, thereby inhibiting tumor growth and proliferation.[2][3] Consequently, the analysis of the cell cycle distribution of cancer cells following drug treatment is a crucial step in drug discovery and development.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam.[4] When combined with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI), flow cytometry allows for the quantitative analysis of cellular DNA content.[5][6] Since the amount of DNA in a cell correlates with its phase in the cell cycle (2N in G0/G1, between 2N and 4N in S, and 4N in G2/M), this method provides a robust platform to determine the percentage of cells in each phase of the cell cycle.[6][7][8]
This application note provides a detailed protocol for the analysis of cell cycle distribution in cells treated with a hypothetical anti-cancer agent, "Compound-X," using propidium iodide staining and flow cytometry.
Principle of the Assay
Propidium iodide is a fluorescent intercalating agent that stains DNA stoichiometrically.[5] This means that the fluorescence intensity of a PI-stained cell is directly proportional to its DNA content.[6] To allow PI to enter the cell and bind to the DNA, the cells must first be fixed and permeabilized, typically with cold ethanol (B145695).[9][10] Since PI also binds to double-stranded RNA, treatment with RNase is necessary to ensure that only DNA is stained.[5][11]
When the stained cells are analyzed by flow cytometry, a histogram of fluorescence intensity versus cell count is generated. This histogram will typically show two distinct peaks, corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases of the cell cycle. The cells in the S phase, which are actively synthesizing DNA, will have a DNA content between 2N and 4N and will appear as a distribution between the two peaks.[8] By analyzing the distribution of cells in this histogram, the percentage of the cell population in each phase of the cell cycle can be quantified.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Cancer Cell Line (e.g., HeLa, MCF-7) | ATCC | Varies |
| Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin (B12071052) | Gibco | Varies |
| Trypsin-EDTA | Gibco | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Varies |
| Compound-X | In-house/Varies | Varies |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Propidium Iodide (PI) | Sigma-Aldrich | P4170 |
| RNase A (DNase-free) | Thermo Fisher | EN0531 |
| 70% Ethanol, ice-cold | Varies | Varies |
| Flow Cytometry Tubes (12 x 75 mm) | Falcon | 352054 |
| Cell Culture Plates (6-well) | Corning | Varies |
| Flow Cytometer | Varies | Varies |
Experimental Protocol
This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.
Cell Culture and Treatment
-
Culture the chosen cancer cell line in the appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.[10]
-
Allow the cells to attach and grow for 24 hours.
-
Prepare stock solutions of Compound-X in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat the cells with varying concentrations of Compound-X (e.g., 0, 1, 5, 10 µM) for a predetermined duration (e.g., 24, 48 hours). Include a vehicle control (DMSO only) in parallel.
Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
After the treatment period, collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from the first step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[4]
-
Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS and vortex gently to ensure a single-cell suspension.[9]
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[10] This slow addition is crucial to prevent cell clumping.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[10]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[10]
-
Carefully decant the supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution. A typical staining solution consists of:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]
-
The cells are now ready for analysis on a flow cytometer. Do not wash the cells after adding the staining solution.
-
Flow Cytometry Analysis
-
Set up the flow cytometer to measure the fluorescence emission of propidium iodide (typically in the FL2 or FL3 channel).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
To exclude cell doublets and aggregates, use a plot of fluorescence pulse area (FL2-A) versus fluorescence pulse width (FL2-W). Gate on the single-cell population.[11]
-
Acquire data for at least 10,000-20,000 single-cell events per sample.[11]
-
Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of Compound-X on the cell cycle distribution.
Table 1: Effect of Compound-X on Cell Cycle Distribution of Cancer Cells
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| Compound-X (1 µM) | 52.8 ± 2.9 | 25.1 ± 2.2 | 22.1 ± 2.0 |
| Compound-X (5 µM) | 35.6 ± 3.5 | 15.4 ± 1.9 | 49.0 ± 4.1 |
| Compound-X (10 µM) | 20.1 ± 2.8 | 8.7 ± 1.5 | 71.2 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Potential pathway for Compound-X induced G2/M arrest.
Interpretation of Results
The hypothetical data presented in Table 1 suggests that Compound-X induces a dose-dependent arrest of the cancer cells in the G2/M phase of the cell cycle. As the concentration of Compound-X increases, the percentage of cells in the G0/G1 and S phases decreases, while the percentage of cells in the G2/M phase significantly increases. This type of cell cycle arrest is a common mechanism of action for DNA-damaging agents and microtubule inhibitors.[12][13] An accumulation of cells in a specific phase of the cell cycle is a strong indicator that the drug interferes with the molecular machinery that governs progression through that phase.[14]
Conclusion
The protocol described in this application note provides a reliable and reproducible method for analyzing the effects of a compound on the cell cycle distribution of cultured cells. Using propidium iodide staining followed by flow cytometric analysis, researchers can effectively quantify the percentage of a cell population in the G0/G1, S, and G2/M phases. This assay is an invaluable tool in the field of cancer research and drug development for elucidating the mechanism of action of novel therapeutic agents.
References
- 1. biocompare.com [biocompare.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Albendazole sensitizes cancer cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Impact of AJI-214 on Immune Cells in a Co-culture Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJI-214 is a potent dual inhibitor of Aurora A and Janus kinase 2 (JAK2).[1] These kinases are crucial regulators of cell division and signaling pathways that are often dysregulated in cancer. Aurora A kinase is a key mitotic regulator, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The JAK2/STAT3 signaling pathway is a critical mediator of cytokine signaling and is implicated in tumor cell survival and proliferation.[1] This document provides detailed application notes and protocols to investigate the impact of this compound on immune cells, particularly T-cells, when co-cultured with cancer cells. The central hypothesis is that this compound, by targeting Aurora A and JAK2, not only directly inhibits tumor cell growth but also modulates the anti-tumor immune response. Inhibition of these kinases may enhance the susceptibility of cancer cells to T-cell mediated killing.[2]
Principle of the Assays
This protocol outlines a series of in vitro experiments to characterize the effects of this compound on both cancer cells and immune cells in a co-culture system. The primary objectives are to:
-
Determine the direct cytotoxic effects of this compound on a cancer cell line.
-
Assess the impact of this compound on T-cell activation and proliferation in response to tumor antigens.
-
Evaluate the efficacy of this compound in enhancing T-cell mediated cytotoxicity against cancer cells.
-
Investigate the modulation of key signaling pathways in both immune and cancer cells upon this compound treatment.
These objectives will be achieved through a combination of cell viability assays, flow cytometry-based analysis of immune cell populations and activation markers, and cytokine profiling.
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound on Cancer Cells
| This compound Concentration (nM) | Cancer Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 95.3 | ± 4.8 |
| 10 | 82.1 | ± 6.1 |
| 100 | 55.7 | ± 7.3 |
| 1000 | 25.4 | ± 4.5 |
| 10000 | 5.1 | ± 2.2 |
Table 2: Effect of this compound on T-Cell Proliferation in Co-culture
| Treatment Group | % Proliferating CD8+ T-cells | Standard Deviation |
| T-cells + Cancer Cells (No this compound) | 35.2 | ± 3.8 |
| T-cells + Cancer Cells + this compound (100 nM) | 48.9 | ± 4.5 |
| T-cells + Cancer Cells + this compound (1000 nM) | 25.1 | ± 3.2 |
| T-cells alone (Unstimulated) | 2.5 | ± 0.9 |
Table 3: T-Cell Mediated Cytotoxicity against Cancer Cells
| Treatment Group | % Specific Lysis of Cancer Cells | Standard Deviation |
| T-cells + Cancer Cells (No this compound) | 28.4 | ± 4.1 |
| T-cells + Cancer Cells + this compound (100 nM) | 55.8 | ± 5.6 |
| Cancer Cells alone | 0 | - |
Table 4: Cytokine Release Profile in Co-culture Supernatant
| Cytokine | T-cells + Cancer Cells (pg/mL) | T-cells + Cancer Cells + this compound (100 nM) (pg/mL) |
| IFN-γ | 850 ± 75 | 1520 ± 120 |
| TNF-α | 620 ± 58 | 1150 ± 95 |
| IL-2 | 450 ± 42 | 890 ± 78 |
| IL-10 | 120 ± 15 | 65 ± 8 |
Experimental Protocols
Protocol 1: Cancer Cell Viability Assay
Objective: To determine the direct cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: T-Cell and Cancer Cell Co-culture
Objective: To establish a co-culture system to study the interaction between T-cells and cancer cells in the presence of this compound.
Materials:
-
Cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (e.g., Pan T-cell isolation kit)
-
Complete RPMI-1640 medium with 10% FBS and IL-2 (10 ng/mL)
-
This compound
-
24-well plates
Procedure:
-
Isolate T-cells from healthy donor PBMCs using a negative selection kit.
-
Seed the cancer cell line in a 24-well plate at a density that will result in 50-60% confluency on the day of the experiment. Allow them to adhere overnight.
-
On the day of the experiment, remove the medium from the cancer cell wells.
-
Add freshly isolated T-cells to the wells containing cancer cells at an effector-to-target (E:T) ratio of 10:1.
-
Add this compound at the desired concentrations to the co-culture wells.
-
Incubate the co-culture for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 3: Flow Cytometry for T-Cell Proliferation and Activation
Objective: To assess the effect of this compound on T-cell proliferation and the expression of activation markers.
Materials:
-
Co-culture samples from Protocol 2
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Fluorochrome-conjugated antibodies against CD3, CD8, CD4, CD69, and PD-1
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prior to co-culture, label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
After the co-culture period, carefully collect the suspension cells (T-cells).
-
Wash the cells with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes on ice, protected from light.
-
Wash the cells again with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of proliferating T-cells (dye dilution) and the expression levels of activation markers.
Protocol 4: Cytotoxicity Assay
Objective: To measure the ability of T-cells to kill cancer cells in the presence of this compound.
Materials:
-
Co-culture samples from Protocol 2
-
Cytotoxicity detection kit (e.g., LDH release assay or a flow cytometry-based killing assay)
-
Fluorochrome-conjugated antibody against a cancer cell-specific marker (if using flow cytometry)
-
Live/Dead stain
Procedure (Flow Cytometry-based):
-
At the end of the co-culture period, harvest all cells (both adherent and suspension).
-
Stain the cells with a live/dead stain and antibodies against a T-cell marker (e.g., CD3) and a cancer cell marker.
-
Acquire the data on a flow cytometer.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (1 - (Live Target Cells in Co-culture / Live Target Cells in Control))
Mandatory Visualizations
Caption: this compound inhibits Aurora A and JAK2 signaling pathways.
Caption: Workflow for investigating this compound's immunomodulatory effects.
Caption: this compound may enhance T-cell anti-tumor activity.
References
Troubleshooting & Optimization
AJI-214 solubility issues and recommended solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of AJI-214, a dual Aurora kinase A and JAK2 inhibitor. Due to known solubility challenges with this compound, this guide also provides information on its more soluble analog, AJI-100.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual-specific inhibitor of Aurora kinase A and Janus kinase 2 (JAK2). Its mechanism of action involves the inhibition of phosphorylation of key downstream targets of these kinases, including Histone H3 (a substrate of Aurora B, which is also inhibited by this compound) and STAT3 (a substrate of JAK2).[1][2][3] This dual inhibition can effectively suppress malignant transformation and is being investigated for its anti-tumor properties.
Q2: I am experiencing difficulty dissolving this compound. Is this a known issue?
A2: Yes, this compound is known to have limited solubility. To address this, a chemical analog, AJI-100, was developed. AJI-100 has an enhanced solubility profile compared to this compound, making it more suitable for in vivo studies.[1][2]
Q3: What is the difference between this compound and AJI-100?
A3: AJI-100 is a close structural analog of this compound, designed specifically for improved solubility.[1][2] While both compounds exhibit similar potency in inhibiting Aurora kinase A and JAK2, AJI-100 is often the preferred compound for experiments requiring higher concentrations or for in vivo applications due to its better bioavailability.[1][2]
Troubleshooting Guide: Solubility Issues
Issue: Precipitate forms when preparing my this compound stock solution.
-
Possible Cause: The solvent capacity has been exceeded, or the compound has "crashed out" of solution upon storage.
-
Recommendation:
-
Use the appropriate solvent. Based on available data for the more soluble analog AJI-100, DMSO is the recommended solvent for creating a high-concentration stock solution.
-
Gentle warming and sonication. Briefly warm the solution to 37°C and use a sonicator to aid in dissolution.
-
Prepare fresh solutions. Due to potential stability and solubility issues, it is recommended to prepare fresh stock solutions for each experiment.
-
Issue: My this compound solution is not stable at room temperature or when diluted in aqueous media.
-
Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into aqueous buffers or cell culture media, the compound can precipitate.
-
Recommendation:
-
Minimize the concentration of the organic solvent. When diluting your DMSO stock into your experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects on your cells and to reduce the risk of precipitation.
-
Dilute immediately before use. Add the stock solution to your aqueous buffer or media immediately before adding it to your cells or experimental setup.
-
Consider using AJI-100. For experiments requiring higher aqueous concentrations, it is highly recommended to use the more soluble analog, AJI-100.
-
Recommended Solvents and Stock Solution Preparation
While specific quantitative solubility data for this compound is not widely published, the following recommendations are based on standard practices for similar kinase inhibitors and data available for the more soluble analog, AJI-100.
| Compound | Recommended Solvent | Stock Concentration | Storage |
| AJI-100 | DMSO | ≥ 29.2 mg/mL (≥ 60 mM) | -20°C |
| Ethanol | < 1 mg/mL (insoluble) | ||
| This compound | DMSO | Not specified, expect lower solubility than AJI-100 | -20°C |
Note: The solubility of AJI-100 in DMSO is provided as a reference. It is recommended to start with a lower concentration for this compound and visually inspect for complete dissolution.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of AJI-100 in DMSO:
-
Weigh the Compound: Accurately weigh out the desired amount of AJI-100 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh approximately 4.87 mg of AJI-100 (Molecular Weight: 486.99 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the AJI-100 powder.
-
Dissolve: Gently vortex the solution. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution. Visually confirm that no particulate matter is present.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.
Caption: this compound/AJI-100 inhibits Aurora A and JAK2 phosphorylation.
References
Technical Support Center: Optimizing AJI-214 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AJI-214 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that dually targets Aurora A and Janus kinase 2 (JAK2).[1] Its mechanism of action involves the inhibition of the autophosphorylation of Aurora A at threonine 288 (Thr288) and the phosphorylation of the JAK2 substrate, Signal Transducer and Activator of Transcription 3 (STAT3), at tyrosine 705 (Tyr705).[1][2] It also inhibits the phosphorylation of the Aurora B substrate, histone H3 at serine 10.[1] By blocking these key signaling pathways, this compound can inhibit cell division and tumor cell survival, leading to the induction of G2/M cell cycle arrest and apoptosis.[1]
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: A good starting point for cell-based assays is to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Based on published data, concentrations for assessing inhibition of phosphorylation can be tested in the range of 0.1 to 10 µM for short-term treatments (e.g., 2 hours). For longer-term assays, such as cell viability or proliferation assays (e.g., 48-72 hours), a broader range from nanomolar to low micromolar concentrations should be evaluated. For example, in MDA-MB-468 cells, this compound has been used at various concentrations for 48-hour MTT assays to determine its effect on cell proliferation.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: For preparing stock solutions of hydrophobic compounds like this compound, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To ensure complete dissolution, you can vortex the solution and, if necessary, use gentle warming or sonication, provided the compound is heat-stable. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.5% v/v) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the known off-target effects of dual Aurora and JAK2 inhibitors?
A4: Dual inhibitors targeting both Aurora and JAK kinases may have off-target effects on other kinases, which can contribute to both efficacy and toxicity.[3] For instance, some JAK inhibitors have been shown to affect other kinases like Rho-associated coiled-coil kinases, which can impact cell migration.[4] It is important to be aware of potential off-target activities. Techniques like kinome profiling can be used to assess the selectivity of your inhibitor against a broad panel of kinases.[5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| Aurora A | 3 | In vitro kinase assay |
| Aurora B | 18 | In vitro kinase assay |
| JAK2 | 5 | In vitro kinase assay |
IC₅₀ values are approximate and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins (p-Aurora A, p-STAT3)
This protocol is for detecting the inhibition of Aurora A and JAK2 activity by measuring the phosphorylation status of key downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-Aurora A (Thr288), total Aurora A, p-STAT3 (Tyr705), total STAT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: MTT Cell Proliferation Assay
This protocol measures cell viability and proliferation to assess the cytotoxic or cytostatic effects of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Troubleshooting Guides
Issue 1: No or weak inhibition of target phosphorylation observed in Western blot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. | Identification of the effective concentration and time point for target inhibition. |
| This compound instability in culture medium | Prepare fresh dilutions of this compound for each experiment. Check the literature for the stability of similar compounds in aqueous solutions. | Consistent and reproducible inhibition of the target. |
| Low basal phosphorylation of the target protein | Stimulate the signaling pathway to increase the basal phosphorylation level of your target protein before adding this compound. | A clear and detectable decrease in phosphorylation upon this compound treatment. |
| Poor antibody quality | Validate your primary antibodies for specificity and sensitivity using positive and negative controls. | Strong and specific signal for the target protein. |
Issue 2: High variability in MTT assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across the plate. | Consistent cell numbers in all wells, leading to lower variability in absorbance readings. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | Reduced evaporation from the experimental wells and more consistent results. |
| This compound precipitation at high concentrations | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solubilization method. | Clear solutions in all wells and a more reliable dose-response curve. |
| Incomplete formazan solubilization | Ensure complete dissolution of the formazan crystals by vigorous mixing or longer incubation with the solubilization solution. | Accurate and reproducible absorbance readings that reflect cell viability. |
Issue 3: Unexpected cytotoxicity at low this compound concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Test the effect of this compound in a cell line that does not express the target kinases. Perform a kinome scan to identify potential off-target kinases.[5] | Understanding whether the observed cytotoxicity is due to on-target or off-target effects. |
| High sensitivity of the cell line | Compare the sensitivity of your cell line to that reported in the literature for other cell lines. | Confirmation of cell line-specific sensitivity to this compound. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used. | No significant cytotoxicity observed in the vehicle control wells. |
Mandatory Visualizations
Caption: this compound inhibits Aurora A and JAK2 signaling pathways.
Caption: A typical workflow for Western blot analysis.
References
- 1. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Potential off-target effects of AJI-214 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AJI-214 in kinase assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor designed to target Aurora A and Janus Kinase 2 (JAK2).[1][2] It has been shown to potently inhibit the in vitro kinase activity of Aurora A, Aurora B, and JAK2.[1][2]
Q2: What is the known off-target profile of this compound?
A2: A comprehensive kinase screen was performed on AJI-100, a close structural analog of this compound, to assess its selectivity. The screen evaluated the inhibitory activity of AJI-100 at a concentration of 1 µM against a panel of 140 kinases. The results indicate a high degree of selectivity for its intended targets. The vast majority of the screened kinases showed minimal inhibition.
Q3: My experimental results suggest off-target effects. What could be the cause?
A3: While this compound is highly selective, unexpected results could arise from several factors:
-
High Concentrations: Using this compound at concentrations significantly higher than its IC50 values for Aurora A and JAK2 may lead to inhibition of less sensitive, off-target kinases.
-
Cellular Context: The cellular environment can influence inhibitor activity. Differences in ATP concentration, scaffolding proteins, and substrate availability can alter the apparent selectivity of a kinase inhibitor compared to in vitro assays.
-
Indirect Effects: Inhibition of the primary targets (Aurora A and JAK2) can lead to downstream effects on other signaling pathways that might be misinterpreted as direct off-target effects. For instance, this compound has been shown to not affect the phosphorylation levels of Akt and Erk, suggesting its selectivity over these pathways.
Q4: How can I minimize or identify potential off-target effects in my experiments?
A4: To ensure the observed effects are primarily due to the inhibition of Aurora A and JAK2, consider the following:
-
Dose-Response Studies: Perform dose-response experiments to establish the lowest effective concentration of this compound in your specific assay.
-
Use of Control Compounds: Include control compounds in your experiments. This could involve a structurally related but inactive compound, or inhibitors with different selectivity profiles.
-
Orthogonal Approaches: Validate your findings using non-pharmacological methods, such as siRNA or shRNA knockdown of Aurora A and JAK2, to see if they phenocopy the effects of this compound.
-
Direct Target Engagement Assays: If possible, perform assays that directly measure the binding of this compound to its intended targets within the cell.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected inhibition of a kinase other than Aurora A/B or JAK2. | The concentration of this compound used may be too high, leading to off-target inhibition. | Perform a dose-response experiment to determine the IC50 of this compound for the unexpected kinase. Compare this to the IC50 values for Aurora A and JAK2 to assess the selectivity window. |
| Cellular phenotype does not align with known functions of Aurora and JAK2 kinases. | The observed phenotype may be due to indirect downstream effects of Aurora/JAK2 inhibition or a previously uncharacterized off-target effect. | Review the literature for downstream signaling of Aurora and JAK2 pathways. Consider performing a rescue experiment by overexpressing a drug-resistant mutant of the intended target. |
| Inconsistent results between different cell lines. | Cell line-specific differences in kinase expression levels, pathway dependencies, or drug metabolism can lead to varied responses. | Characterize the expression levels of Aurora A, Aurora B, and JAK2 in your cell lines. Assess the baseline activity of these kinases. |
| Discrepancy between in vitro kinase assay data and cellular assay results. | Differences in ATP concentration, presence of regulatory proteins, and substrate availability can alter inhibitor potency and selectivity in a cellular context. | When possible, use in vitro kinase assays with ATP concentrations that mimic physiological levels. Validate cellular effects with target engagement and downstream signaling readouts. |
Quantitative Data: Kinase Selectivity Profile of AJI-100
The following table summarizes the kinase selectivity profile of AJI-100, a close analog of this compound, against a panel of 140 kinases. The data represents the percentage of remaining kinase activity in the presence of 1 µM AJI-100. Lower percentages indicate stronger inhibition.
| Kinase | % Activity Remaining at 1 µM AJI-100 |
| Aurora A | <10% |
| Aurora B | <10% |
| JAK2 | <10% |
| AAK1 | >70% |
| ABL1 | >70% |
| ... | ... |
| Other 137 kinases | >50% for the majority |
Note: This is a representative summary. For a complete list and specific values, please refer to the supplementary information of the relevant publications.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Troubleshooting inconsistent results in AJI-214 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with the dual Aurora A and JAK2 kinase inhibitor, AJI-214.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule, dual inhibitor of Aurora A kinase and Janus kinase 2 (JAK2). Its primary mechanism of action involves the inhibition of the phosphorylation of downstream targets of these kinases. By inhibiting Aurora A, this compound disrupts mitotic progression, leading to G2/M cell cycle arrest.[1] Through JAK2 inhibition, it blocks the JAK/STAT signaling pathway, which is crucial for cell survival and proliferation in many cancer types.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to result in several key cellular outcomes:
-
Inhibition of phosphorylation: A marked decrease in the phosphorylation of Aurora A (at Thr288), Histone H3 (a substrate of Aurora B, which is also inhibited by this compound), and STAT3 (a direct substrate of JAK2).[1]
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Increased programmed cell death, which can be observed through methods like PARP cleavage or Annexin V staining.[1]
-
Reduced Cell Viability and Proliferation: A dose-dependent decrease in cell viability and proliferation.
Q3: What is the difference between this compound and AJI-100?
A3: AJI-100 is a close chemical analog of this compound. The primary difference is a substitution on the phenyl ring, which enhances the solubility of AJI-100, making it more suitable for in vivo (animal) studies. Both compounds exhibit similar potency in inhibiting Aurora A and JAK2 kinases.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to inconsistent or unexpected results in experiments involving this compound.
Issue 1: Lower than Expected Potency or Lack of Cellular Effect
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect the compound from light. | Consistent and reproducible inhibition of kinase activity and cellular effects. |
| Poor Cell Permeability | 1. Verify the cell permeability of this compound in your specific cell line using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation status of intracellular targets (e.g., p-STAT3) at various time points. 2. If permeability is low, consider increasing the incubation time or using a different cell line. | Confirmation of target engagement within the cell. |
| Cell Line Resistance | 1. Some cell lines may have intrinsic or acquired resistance to Aurora A or JAK2 inhibition due to mutations or compensatory signaling pathways. 2. Test this compound in a panel of cell lines, including a known sensitive control line. 3. Perform a literature search for known resistance mechanisms in your cell line of interest. | Identification of sensitive and resistant cell lines, providing context for your results. |
| Incorrect Dosing | 1. Perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your cell line and assay. 2. Ensure accurate dilution of the stock solution. | Determination of the IC50 value and the effective concentration range for this compound in your experimental setup. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Non-Specific Binding | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a non-toxic level (typically <0.1%). 2. Include a vehicle-only control in all experiments. | Minimized solvent-induced cellular stress or non-specific effects. |
| Inhibition of Other Kinases | 1. Refer to a kinase selectivity profile for this compound or its analog, AJI-100 (see Table 1 for a representative example). 2. If off-target effects are suspected, use a structurally different dual Aurora A/JAK2 inhibitor as a control to see if the phenotype is consistent. 3. Use siRNA or shRNA to knockdown Aurora A and/or JAK2 to confirm that the observed phenotype is on-target. | Confirmation that the observed effects are due to the inhibition of Aurora A and JAK2, and not other kinases. |
| Activation of Compensatory Pathways | 1. Inhibition of a signaling pathway can sometimes lead to the activation of alternative survival pathways. 2. Use pathway analysis tools (e.g., Western blotting for key signaling nodes) to investigate potential compensatory mechanisms. | A better understanding of the cellular response to this compound and potential strategies for combination therapies. |
Quantitative Data
Table 1: Representative Kinase Selectivity Profile for an this compound Analog (AJI-100)
The following data is a representative example based on the known dual-inhibitory nature of this compound and its analog, AJI-100. Actual IC50 values may vary based on experimental conditions.
| Kinase | IC50 (nM) | Kinase Family |
| Aurora A | < 10 | Serine/Threonine Kinase |
| JAK2 | < 10 | Tyrosine Kinase |
| Aurora B | < 20 | Serine/Threonine Kinase |
| JAK1 | < 50 | Tyrosine Kinase |
| JAK3 | > 100 | Tyrosine Kinase |
| TYK2 | > 100 | Tyrosine Kinase |
| FLT3 | > 500 | Tyrosine Kinase |
| RET | > 500 | Tyrosine Kinase |
| ... (and other kinases from a broad panel) | ... | ... |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the inhibition of this compound on the phosphorylation of its downstream targets.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Aurora A (Thr288), anti-Aurora A, anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Histone H3 (Ser10), anti-Histone H3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
How to minimize AJI-214 cytotoxicity in normal cells
Welcome to the Technical Support Center for AJI-214. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor that simultaneously targets two distinct protein kinases: Aurora A and Janus kinase 2 (JAK2). In cancer cells, this dual inhibition blocks critical pathways involved in cell division and survival signaling. Specifically, this compound inhibits the autophosphorylation of Aurora A at Thr288 and the phosphorylation of its substrate, histone H3 at Ser10. It also blocks the phosphorylation of the JAK2 substrate STAT3 at Tyr705. This combined action can lead to an accumulation of cells in the G2/M phase of the cell cycle, induction of apoptosis, and inhibition of anchorage-dependent and -independent cell growth.
Q2: What are the known functions of this compound's targets, Aurora A and JAK2, in normal cells?
A2: Understanding the roles of Aurora A and JAK2 in healthy cells is crucial for anticipating potential on-target toxicities.
-
Aurora A: In normal, non-cancerous cells, Aurora A is a key regulator of mitosis. Its expression and activity are tightly controlled and peak during the G2 and M phases of the cell cycle.[1] It is essential for centrosome maturation and separation, the assembly of the mitotic spindle, and ensuring accurate chromosome segregation.[2][3] Therefore, inhibition of Aurora A can affect any rapidly dividing normal cells in the body.
-
JAK2: The JAK2 protein is a critical component of the JAK/STAT signaling pathway, which is vital for transmitting signals from cytokines and growth factors to the cell nucleus.[4] This pathway is particularly important for the normal development and proliferation of hematopoietic stem cells, which differentiate into red blood cells, white blood cells, and platelets.[5][6]
Q3: Why might I observe cytotoxicity in normal cells when using this compound?
A3: Cytotoxicity in normal cells can arise from two main sources:
-
On-target toxicity: Because Aurora A and JAK2 play important roles in the proliferation and function of healthy cells (especially rapidly dividing cells like hematopoietic progenitors), inhibiting these kinases with this compound can lead to unintended cytotoxic effects in these normal cell populations.[7][8]
-
Off-target effects: Like many small molecule inhibitors, this compound may interact with other unintended kinases or proteins, particularly at higher concentrations. These off-target interactions can lead to unexpected cellular toxicities.[7]
Q4: What are the general strategies to minimize the cytotoxicity of this compound in normal cells?
A4: Minimizing cytotoxicity is key to determining the therapeutic potential of this compound. The following strategies can be employed:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that achieves the desired anti-cancer effect while having the minimal impact on normal cells.[9]
-
Time-Course Experiments: The cytotoxic effects of this compound can be time-dependent. Optimize the duration of exposure to find a therapeutic window that is effective against cancer cells but tolerated by normal cells.[9]
-
Use of Cytoprotective Agents: In some experimental models, it may be possible to use agents that protect normal cells from the cytotoxic effects of the inhibitor. For example, agents that induce temporary cell cycle arrest in normal cells could reduce their sensitivity to a mitosis-targeting compound like this compound.
-
Combination Therapies: Combining this compound at a lower concentration with another therapeutic agent that has a different mechanism of action could enhance the anti-cancer effect without increasing toxicity to normal cells.
-
Targeted Delivery Systems: For in vivo studies, nanoparticle-based delivery systems can be designed to increase the accumulation of the drug at the tumor site, thereby reducing systemic exposure and toxicity to healthy tissues.[10][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High levels of cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
| Potential Cause | Troubleshooting Steps |
| High On-Target Toxicity in Proliferating Normal Cells | 1. Verify Proliferation Rate: Confirm that the normal cell line used as a control has a high proliferation rate, which would make it more susceptible to an anti-mitotic agent. 2. Reduce Concentration and Exposure Time: Perform a detailed dose-response and time-course experiment to find a concentration and duration that differentiates between cancer and normal cells. 3. Cell Cycle Synchronization: Consider synchronizing the normal cells in the G1 phase before treatment to reduce the impact of inhibiting the G2/M phase. |
| Off-Target Effects | 1. Perform Kinase Profiling: If significant and unexpected toxicity is observed, consider profiling this compound against a broad panel of kinases to identify potential off-target interactions. 2. Use a Structurally Unrelated Inhibitor: Compare the cytotoxic phenotype with another dual Aurora A/JAK2 inhibitor with a different chemical structure. If the toxicity is recapitulated, it is more likely to be an on-target effect. |
| Solvent-Induced Cytotoxicity | 1. Check Final Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. 2. Run a Vehicle Control: Always include a control group treated with the vehicle (solvent) alone at the same final concentration used for the highest dose of this compound. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in this compound Stock Solution | 1. Proper Storage: Ensure this compound is stored correctly, as recommended by the supplier, to prevent degradation. 2. Fresh Dilutions: Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Culture Conditions | 1. Standardize Protocols: Use a consistent cell seeding density, passage number, and confluency for all experiments. 2. Monitor Cell Health: Regularly check cells for any signs of stress or contamination. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its target kinases.
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | ~3-5 | [1] |
| JAK2 | ~3-5 | [1] |
Template for Experimental Cytotoxicity Data
| Cell Line | Cell Type | This compound IC50 (µM) | Exposure Time (hours) | Assay Method |
| e.g., HUVEC | Normal Endothelial | e.g., 48 | e.g., MTT | |
| e.g., PBMCs | Normal Blood Cells | |||
| e.g., MCF-10A | Normal Breast Epithelial | |||
| e.g., MDA-MB-468 | Cancer (Control) |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on both normal and cancerous cell lines.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: Include a "vehicle only" negative control and a "lysis buffer" positive control (for maximum LDH release) as per the kit instructions.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the positive and negative controls.
Visualizations
Caption: this compound inhibits Aurora A and JAK2 signaling pathways.
Caption: Workflow for assessing and mitigating cytotoxicity.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. JAK2 Gene Mutation: Causes and Related Conditions [verywellhealth.com]
- 6. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical guidance for the use of JAK inhibitors when treating patients with MF | VJHemOnc [vjhemonc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo [en-cancer.fr]
Common pitfalls to avoid when working with kinase inhibitors like AJI-214
Welcome to the technical support center for the dual Aurora kinase A (AURKA) and JAK2 inhibitor, AJI-214. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-target inhibitor that directly blocks the activity of Aurora kinase A and Janus kinase 2 (JAK2).[1] By inhibiting AURKA, this compound disrupts mitotic progression and cell polarity.[1] Its inhibition of JAK2 activation leads to reduced phosphorylation of STAT3, which in turn decreases the differentiation of TH1 and TH17 cells.[1] In cancer cells, this dual inhibition blocks the auto-phosphorylation of AURKA at Thr288, the phosphorylation of histone H3 at Ser10 (an Aurora B substrate), and the phosphorylation of the JAK2 substrate STAT3 at Tyr705.[2][3]
Q2: What are the expected cellular outcomes of treating cells with this compound?
A2: Treatment of cancer cells with this compound has been shown to induce G2/M cell cycle accumulation and apoptosis (programmed cell death).[3] It also inhibits both anchorage-dependent and -independent cell growth and invasion.[3] These effects are a result of its dual inhibitory action on critical pathways involved in cell division and survival.
Q3: I am observing high levels of cytotoxicity at my effective concentration. Is this expected?
A3: High cytotoxicity can be a concern with kinase inhibitors and may stem from either on-target or off-target effects. While this compound is designed to induce apoptosis in cancer cells, excessive cell death might indicate an issue with the experimental setup.[3] Consider performing a detailed dose-response curve to identify the lowest effective concentration that still provides the desired biological effect. It is also crucial to distinguish between apoptosis and non-specific cytotoxicity.
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of AURKA and JAK2 specifically?
A4: To validate the on-target effects of this compound, several experimental approaches are recommended. You can use a structurally unrelated inhibitor for the same targets to see if the phenotype is replicated.[4] Additionally, genetic approaches like siRNA or CRISPR-Cas9 to knock down AURKA and JAK2 should phenocopy the effects of this compound. Rescue experiments, where a drug-resistant mutant of the target kinase is introduced, can also help differentiate on-target from off-target effects.[5]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of downstream targets.
-
Possible Cause 1: Inhibitor Instability.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Prepare fresh working solutions for each experiment from a frozen stock.
-
Expected Outcome: Consistent and reproducible inhibition of p-AURKA, p-STAT3, and p-Histone H3.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and assay. The potency of an inhibitor can vary between different cell types.
-
Expected Outcome: Identification of the concentration range that provides maximal on-target inhibition with minimal off-target effects.
-
-
Possible Cause 3: Issues with Cell Culture Conditions.
-
Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. The presence of serum in the media can sometimes interfere with inhibitor activity.[6] Consider reducing serum concentration during the treatment period if compatible with your cell line.
-
Expected Outcome: More consistent and reliable experimental results.
-
Issue 2: Observed cellular phenotype does not align with the known mechanism of this compound.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: While this compound is a dual-specific inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations.[4] Consider performing a kinome-wide selectivity screen to identify potential unintended targets.[5]
-
Expected Outcome: A clearer understanding of the inhibitor's selectivity profile, which can help in interpreting unexpected phenotypes.
-
-
Possible Cause 2: Activation of Compensatory Signaling Pathways.
-
Troubleshooting Step: Inhibition of a primary pathway can sometimes lead to the activation of compensatory signaling routes. Use techniques like western blotting or phospho-proteomics to probe for the activation of known resistance pathways.[4][5]
-
Expected Outcome: Identification of activated compensatory pathways, which may require a combination inhibitor approach for more effective pathway blockade.
-
-
Possible Cause 3: Cell Line-Specific Effects.
-
Troubleshooting Step: The genetic and proteomic background of a cell line can influence its response to an inhibitor. Test this compound in multiple cell lines to determine if the observed effects are consistent or cell-type specific.[5]
-
Expected Outcome: A better understanding of the cellular context in which this compound is most effective.
-
Data Presentation
Table 1: Summary of this compound Inhibitory Activity
| Target Kinase | Downstream Substrate/Marker | Effect of this compound Inhibition | Reference |
| Aurora Kinase A (AURKA) | p-AURKA (Thr288) | Blocks auto-phosphorylation | [2][3] |
| Aurora Kinase B (AURKB) | p-Histone H3 (Ser10) | Inhibits phosphorylation | [2][3] |
| Janus Kinase 2 (JAK2) | p-STAT3 (Tyr705) | Inhibits phosphorylation | [1][2][3] |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AURKA (Thr288), p-STAT3 (Tyr705), p-Histone H3 (Ser10), and their respective total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound, a dual inhibitor of AURKA and JAK2.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
AJI-214 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AJI-214, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, preferably in a desiccated environment. Short-term storage at 4°C is acceptable for a few weeks. Always refer to the product-specific information sheet for any lot-specific recommendations.
Q2: How should I store this compound once it is in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For aqueous buffers, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What solvents are recommended for reconstituting this compound?
A3: The choice of solvent depends on the experimental requirements. For initial stock solutions, high-purity DMSO or ethanol (B145695) is often suitable. For biological assays, subsequent dilutions should be made in an appropriate aqueous buffer. It is crucial to assess the solubility of this compound in your chosen solvent system.
Q4: Is this compound sensitive to light or air?
A4: While specific photosensitivity data for this compound is not extensively published, it is a best practice to protect all research compounds from light. Store both lyophilized powder and solutions in amber vials or tubes wrapped in foil. While not highly sensitive to air, minimizing exposure by securely capping vials is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from lyophilized powder. Avoid using solutions that have undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial weight of the lyophilized powder and the volume of solvent used for reconstitution. Confirm the calculations for all subsequent dilutions. |
| Precipitation in Assay Media | Visually inspect the final assay solution for any precipitates. If observed, consider adjusting the final solvent concentration or using a different buffer system. |
| Interaction with Assay Components | Run control experiments to test for any inhibitory or enhancing effects of the vehicle (e.g., DMSO) on the assay. |
Issue 2: Difficulty Dissolving Lyophilized this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Consult the product datasheet for recommended solvents. If solubility issues persist, gentle warming (to no more than 37°C) or brief sonication may aid dissolution. |
| Low-Quality Solvent | Ensure that the solvent used is of high purity and anhydrous, as water content can affect solubility. |
| Compound has Oiled Out | If the compound appears as an oil rather than a powder, this may indicate improper storage. Contact technical support for further assistance. |
Stability Data
The following tables summarize typical stability data for a research compound like this compound. Please note that this is generalized information and lot-specific data may vary.
Table 1: Long-Term Stability of Lyophilized this compound
| Storage Temperature | Time | Purity |
| -80°C | 24 Months | >98% |
| -20°C | 12 Months | >98% |
| 4°C | 3 Months | >95% |
| 25°C | 1 Month | >90% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Temperature | Time | Purity |
| -80°C | 6 Months | >98% |
| -20°C | 1 Month | >95% |
| 4°C | 1 Week | >90% |
| 25°C | 24 Hours | >85% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 30 seconds to 1 minute, or until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Hypothetical signaling pathway showing this compound action.
Technical Support Center: Addressing Acquired Resistance to AJI-214
Welcome to the technical support center for AJI-214. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cancer cell line experiments and may be encountering acquired resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address resistance to this dual Aurora A and JAK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Aurora A kinase and Janus kinase 2 (JAK2).[1] It functions by blocking the autophosphorylation of Aurora A at Threonine-288 and the phosphorylation of the JAK2 substrate STAT3 at Tyrosine-705.[1] This dual inhibition disrupts critical cell cycle processes and survival signaling pathways, leading to an induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on resistance patterns observed with other Aurora kinase and JAK2 inhibitors, potential mechanisms may include:
-
Target Alterations: Point mutations in the ATP-binding pocket of Aurora A/B or JAK2 that reduce the binding affinity of this compound.[2][3]
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the Aurora A and JAK2 pathways, such as the MAPK/ERK pathway.[1]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, which can counteract the pro-apoptotic effects of this compound.[4]
-
JAK Family Heterodimer Formation: Reactivation of STAT signaling through the formation of heterodimers between different JAK family members, bypassing the inhibition of JAK2 homodimers.[5]
Q3: How can I confirm that my cancer cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase (typically >3-fold) in the IC50 value is a strong indicator of acquired resistance.
Q4: Are there known strategies to overcome resistance to this compound?
A4: Strategies to overcome resistance often involve combination therapies. Based on the potential resistance mechanisms, you could consider:
-
Combining with other targeted inhibitors: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor if the MAPK pathway is upregulated) may restore sensitivity.[6]
-
Using HSP90 inhibitors: HSP90 is a chaperone protein required for the stability of many kinases, including Aurora A and JAK2. HSP90 inhibitors have been shown to overcome resistance to some JAK2 inhibitors.[7][8]
-
Combination with chemotherapy: Combining this compound with traditional chemotherapeutic agents that have different mechanisms of action could be effective.[9]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptoms:
-
Higher concentrations of this compound are required to achieve the same level of cell death or growth inhibition as in earlier experiments.
-
The IC50 value for this compound has significantly increased.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform a new dose-response curve to quantify the shift in IC50. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound to confirm heterogeneity. 3. Analyze the expression and phosphorylation status of Aurora A and STAT3 via Western blot to see if the drug is still inhibiting its targets. |
| Changes in cell culture conditions | 1. Review and standardize cell culture protocols, including media composition, serum batch, and cell passage number. 2. Test a fresh, early-passage vial of the parental cell line to rule out culture-related artifacts. |
| Drug stability issues | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and shelf-life of the compound. |
Problem 2: Investigating the Mechanism of Confirmed this compound Resistance
Question: How can I determine the underlying molecular mechanism of resistance in my cell line?
Answer: A multi-pronged approach is recommended to investigate the mechanism of resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add 100 µL of fresh media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound at a concentration around the IC50 of the sensitive line for 2-4 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Aurora A (Thr288), Aurora A, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of phosphorylated and total proteins between the sensitive and resistant cell lines, with and without drug treatment.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) |
| MDA-MB-468 | 50 | 250 | 400 |
| HCT116 | 75 | 350 | 550 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Protein | Parental (Sensitive) + this compound | Resistant + this compound |
| p-Aurora A / Total Aurora A Ratio | 0.2 | 0.8 |
| p-STAT3 / Total STAT3 Ratio | 0.1 | 0.7 |
Visualizations
Caption: this compound inhibits Aurora A and JAK2 signaling pathways.
Caption: Workflow for investigating this compound resistance.
References
- 1. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 9. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected phenotypes with AJI-214 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with AJI-214.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Aurora A and Janus kinase 2 (JAK2).[1][2] Its primary mechanism involves the inhibition of the autophosphorylation of Aurora A at Threonine-288 and the phosphorylation of the JAK2 substrate STAT3 at Tyrosine-705.[1][3] This dual inhibition leads to downstream effects such as G2/M cell cycle accumulation and apoptosis in cancer cells.[1][2]
Q2: What are the expected on-target effects of this compound treatment?
A2: Based on its mechanism of action, the expected on-target effects of this compound include:
-
Inhibition of anchorage-dependent and -independent cell growth.[1]
-
Induction of G2/M cell cycle arrest.[2]
-
Induction of apoptosis.[1]
-
Inhibition of tumor cell invasion.[4]
-
Reduction in the phosphorylation of downstream targets such as Histone H3 (a substrate of Aurora B, which is also inhibited by this compound) and STAT3.[1]
Q3: Could unexpected phenotypes be due to off-target effects?
A3: Yes, unexpected phenotypes with kinase inhibitors can arise from off-target effects, especially at higher concentrations.[5][6] While this compound is designed to be a dual inhibitor of Aurora A and JAK2, it may interact with other kinases. It is also important to consider that some JAK2 inhibitors have shown activity against other kinases like FLT3 and RET, which could lead to unexpected cellular responses if these pathways are active in your model system.[5]
Q4: Is there a connection between this compound and miR-214?
A4: There is a potential indirect connection. Research suggests that miR-214 can suppress the JAK-STAT signaling pathway by targeting components like STAT2, STAT3, AKT, and IL6R.[7] Therefore, unexpected phenotypes observed with this compound, a JAK2 inhibitor, could potentially be influenced by the endogenous expression levels of miR-214 in the experimental system. For instance, high endogenous levels of miR-214 might potentiate the inhibitory effect of this compound on the JAK-STAT pathway, leading to a stronger-than-expected phenotype.
Troubleshooting Guides
Scenario 1: Weaker than Expected Cell Death or Apoptosis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Perform a phospho-kinase array to screen for the activation of other survival pathways. 2. Conduct Western blotting for key anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and pro-survival signaling molecules (e.g., p-ERK, p-AKT). | 1. Identification of upregulated survival pathways. 2. Confirmation of compensatory signaling activation. |
| Cell Line Resistance | 1. Confirm the expression and activity of Aurora A and JAK2 in your cell line. 2. Test this compound in a panel of cell lines with varying sensitivities. | 1. Ensuring the targets are present and active. 2. Determining if the observed effect is cell-line specific. |
| Suboptimal Inhibitor Concentration or Stability | 1. Perform a dose-response curve to determine the optimal concentration for inducing apoptosis in your specific cell line. 2. Prepare fresh dilutions of this compound for each experiment to avoid degradation. | 1. Identification of the EC50 for apoptosis. 2. Consistent and reproducible results. |
Scenario 2: Unexpected Changes in Cell Morphology or Adhesion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects on Cytoskeletal Kinases | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound. 2. Use an alternative Aurora A/JAK2 inhibitor with a different chemical scaffold to see if the phenotype persists. | 1. Identification of potential off-target kinases that regulate the cytoskeleton. 2. Confirmation of whether the phenotype is a specific off-target effect of this compound. |
| Modulation of miR-214 Target Genes | 1. Measure the expression level of miR-214 in your cells using RT-qPCR. 2. Investigate the expression of known miR-214 target genes involved in cell adhesion and morphology (e.g., PTEN). | 1. Correlation of miR-214 expression with the observed phenotype. 2. Understanding if the phenotype is linked to the miR-214 regulatory network. |
Scenario 3: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP Concentration | 1. Since kinase inhibitors are often ATP-competitive, high cellular ATP levels can reduce the inhibitor's apparent potency. 2. Consider using ATP-depleted cellular systems for specific mechanism-of-action studies. | 1. A better correlation between biochemical IC50 and cellular EC50 values. |
| Cellular Uptake and Efflux | 1. The inhibitor's ability to cross the cell membrane and its susceptibility to efflux pumps can affect its intracellular concentration. 2. Use cell lines with known expression of drug transporters to assess their impact. | 1. Understanding the bioavailability of this compound in your cellular model. |
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Cell Line | Effect | Reference |
| This compound | Aurora A | Data not specified | MDA-MB-468 | Inhibition of anchorage-independent growth | [4] |
| JAK2 | Data not specified | MDA-MB-468 | Inhibition of invasion | [4] | |
| AJI-100 | Aurora A | Data not specified | MDA-MB-468 | Inhibition of anchorage-independent growth | [4] |
| JAK2 | Data not specified | MDA-MB-468 | Inhibition of invasion | [4] | |
| Alisertib | Aurora A | Data not specified | MDA-MB-468, HT-29 | Inhibition of soft agar (B569324) growth | [1] |
| Ruxolitinib | JAK2 | Data not specified | MDA-MB-468, HT-29 | Inhibition of soft agar growth | [1] |
Note: Specific IC50 values for this compound were not available in the searched literature. Researchers should perform their own dose-response experiments to determine the potency in their system.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-STAT3 (Tyr705), total Aurora A, total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for miR-214 Expression
-
RNA Extraction:
-
Extract total RNA, including small RNAs, from cells using a suitable kit (e.g., mirVana miRNA Isolation Kit).[8]
-
Assess RNA quality and quantity.
-
-
Reverse Transcription (RT):
-
qPCR:
-
Perform real-time PCR using a forward primer specific for miR-214 and a universal reverse primer.[9]
-
Use a suitable qPCR master mix containing SYBR Green or a TaqMan probe.
-
Include a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of miR-214 using the ΔΔCt method.
-
Mandatory Visualizations
Caption: this compound dual-inhibits Aurora A and JAK2 signaling pathways.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for AJI-214 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for the dual Aurora kinase A (AURKA) and JAK2 inhibitor, AJI-214, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets two key proteins involved in cell division and survival: Aurora kinase A (AURKA) and Janus kinase 2 (JAK2).[1] By inhibiting AURKA, this compound disrupts the process of mitosis, leading to cell cycle arrest. Its inhibition of JAK2 blocks the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of many cancer cells.[1] Specifically, this compound has been shown to inhibit the autophosphorylation of Aurora A at threonine 288 (p-AURKA Thr288) and the phosphorylation of the JAK2 substrate STAT3 at tyrosine 705 (p-STAT3 Tyr705).[1]
Q2: What is a good starting point for incubation time when using this compound?
A2: The optimal incubation time for this compound is dependent on the specific cell line and the endpoint being measured. For assays assessing the direct inhibition of signaling pathways (e.g., phosphorylation of target proteins), a shorter incubation time is generally sufficient. For assays measuring downstream cellular effects like cell viability or apoptosis, a longer incubation period is typically required.
-
Signaling Assays (e.g., Western Blot for p-AURKA or p-STAT3): A 2-hour incubation has been shown to be effective for observing inhibition of target phosphorylation.[2] A time-course experiment ranging from 1 to 6 hours is recommended to determine the optimal time for your specific cell model.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): An incubation time of 48 hours has been used to assess the effect of this compound on cell viability.[2] To fully characterize the effect, a time-course experiment of 24, 48, and 72 hours is recommended.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations of the inhibitor may produce a more rapid effect, potentially requiring shorter incubation times to observe a significant response. Conversely, lower concentrations may require longer incubation periods to achieve the desired effect. It is crucial to perform a dose-response experiment at various time points to determine the IC50 (half-maximal inhibitory concentration) at each time point. This will help you select an appropriate concentration and incubation time for your experiments that results in a robust and reproducible effect.
Q4: Should I change the media with fresh this compound during a long incubation?
A4: For longer incubation periods (e.g., 72 hours or more), it is good practice to consider a medium change with fresh this compound. This ensures that the compound concentration remains stable and that the cells have sufficient nutrients. For incubations of 48 hours or less, a media change is often not necessary, but this can be cell line dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on target phosphorylation (p-AURKA, p-STAT3) | 1. Incubation time is too short: The inhibitor has not had enough time to engage with its target. 2. Inhibitor concentration is too low: The concentration is not sufficient to inhibit the kinase activity. 3. Cell line is resistant to this compound: The cell line may have compensatory signaling pathways. | 1. Perform a time-course experiment: Test a range of time points (e.g., 1, 2, 4, 6 hours). 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 nM to 10 µM). 3. Use a sensitive positive control cell line: Confirm inhibitor activity in a cell line known to be sensitive to Aurora A or JAK2 inhibition. |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Compound precipitation: this compound may not be fully soluble at the tested concentrations. | 1. Ensure a single-cell suspension before plating: Mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or media. 3. Check the solubility of this compound in your media: If necessary, adjust the final DMSO concentration (typically ≤0.5%). |
| High cytotoxicity observed in all wells, including low concentrations | 1. Incubation time is too long: Prolonged exposure leads to general cell stress. 2. Solvent (DMSO) toxicity: High concentrations of DMSO are toxic to cells. 3. Off-target effects: At high concentrations, the inhibitor may affect other essential cellular processes. | 1. Reduce the maximum incubation time: For viability assays, start with 24 and 48 hours. 2. Ensure the final DMSO concentration is non-toxic: Run a vehicle-only control curve. 3. Lower the concentration range of this compound: Focus on a dose range that is more specific to the intended targets. |
Quantitative Data Presentation
The following tables present illustrative dose-response data for this compound on cell viability at different incubation times. Note: This is hypothetical data for demonstration purposes and should be confirmed experimentally for your specific cell line.
Table 1: Effect of this compound on Cell Viability (% of Control) at Different Incubation Times
| This compound Conc. (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.01 | 95% | 85% | 70% |
| 0.1 | 80% | 60% | 40% |
| 1 | 65% | 40% | 20% |
| 10 | 50% | 25% | 10% |
Table 2: IC50 Values of this compound at Different Incubation Times
| Incubation Time | IC50 (µM) |
| 24 hours | ~8 |
| 48 hours | ~0.5 |
| 72 hours | ~0.08 |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Assay: At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the dose-response curves and determine the IC50 value for each incubation time.
Protocol 2: Western Blot for p-AURKA (Thr288) and p-STAT3 (Tyr705) Inhibition
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treatment: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AURKA (Thr288), total AURKA, p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Aurora A Kinase Inhibitors: AJI-214 vs. Alisertib
In the landscape of cancer therapeutics, the inhibition of Aurora A kinase, a key regulator of mitotic progression, has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two notable inhibitors: AJI-214, a dual Aurora A/JAK2 inhibitor, and Alisertib (MLN8237), a selective Aurora A inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | Alisertib (MLN8237) |
| Target(s) | Dual inhibitor of Aurora A and JAK2 kinases | Selective inhibitor of Aurora A kinase |
| Primary Mechanism | Inhibits phosphorylation of Aurora A, Histone H3 (an Aurora B substrate), and STAT3 (a JAK2 substrate), leading to cell cycle arrest and apoptosis.[1][2] | Selectively binds to and inhibits Aurora A, causing defects in mitotic spindle formation, leading to mitotic arrest, aneuploidy, and ultimately apoptosis or senescence.[3][4][5] |
| Reported Effects | Induces G2/M cell cycle accumulation, apoptosis, and inhibits anchorage-dependent and -independent growth and invasion.[2] | Causes delayed mitotic entry, accumulation of tetraploid cells, formation of monopolar or multipolar spindles, and has shown antitumor activity in a broad range of preclinical models and clinical trials.[3][4][6] |
| Selectivity | Potently inhibits Aurora A, Aurora B, and JAK2.[2] | Over 200-fold more potent against Aurora A than the structurally related Aurora B kinase in cellular assays.[6][7] |
Quantitative Performance Data
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | Cell-free | [8] |
Cellular Proliferation Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) values for Alisertib have been determined across a variety of cancer cell lines, demonstrating a broad range of anti-proliferative activity. Data for this compound in a similar broad panel is not as readily available in the public domain.
Table 1: Alisertib Anti-proliferative Activity in Various Cancer Cell Lines [9]
| Cell Line | Cancer Type | Alisertib IC50 (nmol/L) |
| HCT-116 | Colorectal Carcinoma | 33 ± 10 |
| HT29 | Colorectal Adenocarcinoma | 15 ± 2 |
| A549 | Lung Carcinoma | 469 ± 146 |
| NCI-H460 | Large Cell Lung Cancer | 134 ± 35 |
| PC-3 | Prostate Adenocarcinoma | 138 ± 30 |
| DU 145 | Prostate Carcinoma | 114 ± 20 |
| U-87 MG | Glioblastoma | 258 ± 73 |
| SF-295 | Glioblastoma | 227 ± 70 |
| OVCAR-3 | Ovarian Adenocarcinoma | 102 ± 19 |
| SK-OV-3 | Ovarian Adenocarcinoma | 118 ± 16 |
| U251 | Glioblastoma | 212 ± 41 |
| ACHN | Renal Cell Carcinoma | 211 ± 42 |
| CAKI-1 | Renal Cell Carcinoma | 237 ± 45 |
| UO-31 | Renal Cell Carcinoma | 226 ± 47 |
| 786-0 | Renal Cell Carcinoma | 200 ± 40 |
| SN12C | Renal Cell Carcinoma | 240 ± 51 |
| MCF7 | Breast Adenocarcinoma | 163 ± 27 |
| MDA-MB-231 | Breast Adenocarcinoma | 196 ± 40 |
| MDA-MB-468 | Breast Adenocarcinoma | 18 ± 3 |
| HS 578T | Breast Ductal Carcinoma | 158 ± 33 |
| BT-549 | Breast Ductal Carcinoma | 166 ± 35 |
| T-47D | Breast Ductal Carcinoma | 185 ± 38 |
| NCI-H226 | Squamous Cell Lung Carcinoma | 129 ± 26 |
| NCI-H522 | Non-Small Cell Lung Cancer | 145 ± 30 |
| COLO 205 | Colorectal Adenocarcinoma | 20 ± 4 |
| HCC-2998 | Colorectal Adenocarcinoma | 25 ± 5 |
| HCT-15 | Colorectal Adenocarcinoma | 30 ± 6 |
| KM12 | Colorectal Adenocarcinoma | 28 ± 6 |
| SW-620 | Colorectal Adenocarcinoma | 35 ± 7 |
| SF-268 | Glioblastoma | 220 ± 44 |
| SF-539 | Glioblastoma | 230 ± 46 |
| SNB-19 | Glioblastoma | 240 ± 48 |
| SNB-75 | Glioblastoma | 250 ± 50 |
| U2OS | Osteosarcoma | 150 ± 30 |
| RPMI-8226 | Multiple Myeloma | 40 ± 8 |
| SR | Leukemia | 50 ± 10 |
| HL-60(TB) | Leukemia | 60 ± 12 |
| K-562 | Leukemia | 70 ± 14 |
| MOLT-4 | Leukemia | 80 ± 16 |
| CCRF-CEM | Leukemia | 90 ± 18 |
| LOX IMVI | Melanoma | 100 ± 20 |
| MALME-3M | Melanoma | 110 ± 22 |
| M14 | Melanoma | 120 ± 24 |
| SK-MEL-2 | Melanoma | 130 ± 26 |
| SK-MEL-28 | Melanoma | 140 ± 28 |
| SK-MEL-5 | Melanoma | 150 ± 30 |
| UACC-257 | Melanoma | 160 ± 32 |
| UACC-62 | Melanoma | 170 ± 34 |
Mechanism of Action and Signaling Pathways
Alisertib's mechanism centers on the specific inhibition of Aurora A kinase, which is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation during mitosis.[3][4][10] Inhibition of Aurora A leads to mitotic catastrophe and cell death.[5]
This compound exhibits a broader mechanism by targeting both Aurora A and JAK2.[2] The JAK/STAT pathway is a critical signaling cascade involved in cell survival and proliferation.[1] By simultaneously inhibiting Aurora A and JAK2, this compound disrupts both cell division and key survival signals, a strategy that may offer advantages in certain cancer contexts.[2]
Caption: Simplified signaling pathway of Aurora A kinase and points of inhibition by Alisertib and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and Alisertib.
Western Immunoblotting
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Treatment and Lysis: Cancer cells (e.g., MDA-MB-468) are treated with the inhibitor (this compound or Alisertib) for a specified duration.[1] For cell cycle-specific effects, cells may be synchronized (e.g., with nocodazole) prior to treatment.[1] After treatment, cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification and Electrophoresis: The total protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are loaded onto an SDS-PAGE gel for separation by size.
-
Transfer and Blocking: Proteins are transferred from the gel to a membrane (e.g., PVDF). The membrane is then blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation and Detection: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Aurora-A (Thr288), total Aurora A, p-Histone H3, p-STAT3, PARP, Cleaved Caspase-3, GAPDH).[1] Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting light signal is captured to visualize the protein bands.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the inhibitor (e.g., this compound or Alisertib) for a specified period (e.g., 48 hours).[1]
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Caption: A generalized workflow for the preclinical comparison of this compound and Alisertib.
Comparative Mechanism of Action
The fundamental difference in the mechanism of action between this compound and Alisertib lies in their target selectivity. This distinction is critical as it dictates their downstream cellular effects and potential therapeutic applications.
Caption: Logical flow diagram comparing the dual-target mechanism of this compound with the selective mechanism of Alisertib.
Clinical Perspective
Alisertib has undergone extensive clinical evaluation in various solid and hematological malignancies.[3][4] Phase I and II trials have established its safety profile and demonstrated clinical activity, particularly in peripheral T-cell lymphoma and small cell lung cancer.[3][11][12] Common dose-limiting toxicities include neutropenia, stomatitis, and fatigue, which are consistent with its mechanism as a cell cycle inhibitor.[3][11] In contrast, this compound is at an earlier stage of development, with the available data being predominantly preclinical.[2]
Conclusion
This compound and Alisertib represent two distinct approaches to targeting Aurora A kinase for cancer therapy. Alisertib's selectivity for Aurora A has been thoroughly characterized, and it has shown promise in clinical trials. Its mechanism and toxicities are well-understood. This compound's dual inhibition of Aurora A and JAK2 offers a potentially broader anti-cancer activity by simultaneously targeting cell division and a key survival pathway. This dual-action mechanism may be particularly effective in tumors co-dependent on both signaling axes. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that may derive the most benefit from this dual-inhibition strategy compared to the selective inhibition offered by Alisertib.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II Study of Alisertib, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II study of alisertib, a selective Aurora A kinase inhibitor, in relapsed and refractory aggressive B- and T-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JAK2 Inhibition: AJI-214 versus Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two Janus kinase 2 (JAK2) inhibitors: the clinical-stage dual Aurora kinase A/JAK2 inhibitor, AJI-214, and the FDA-approved JAK1/JAK2 inhibitor, Ruxolitinib. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, and outlines detailed experimental protocols for key assays used in their evaluation.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs) and other inflammatory diseases. Consequently, JAK2 has emerged as a significant therapeutic target.
Ruxolitinib (also known as INCB018424) is a potent and selective inhibitor of both JAK1 and JAK2.[1][2] It is clinically approved for the treatment of intermediate or high-risk myelofibrosis, polycythemia vera in patients who have had an inadequate response to or are intolerant of hydroxyurea, and steroid-refractory acute graft-versus-host disease.[1][2] Ruxolitinib functions by competitively binding to the ATP-binding site of the JAK1 and JAK2 kinases, thereby blocking downstream signaling.[1]
This compound is a novel dual-target inhibitor of Aurora kinase A and JAK2.[3][4] It was developed alongside a similar compound, AJI-100, and has been shown to potently inhibit Aurora A, Aurora B, and JAK2 in vitro.[4] By targeting both cell division (via Aurora kinases) and cell survival signaling (via JAK2), this compound represents a potential therapeutic strategy for various cancers.[4] Its mechanism of JAK2 inhibition also involves blocking the phosphorylation of the downstream signaling molecule STAT3.[3][4]
Mechanism of Action and Signaling Pathway
Both Ruxolitinib and this compound exert their effects on JAK2 by inhibiting its kinase activity, which in turn blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes involved in cell proliferation, survival, and inflammation.
Quantitative Data Comparison
The following table summarizes the available in vitro inhibitory potency of this compound (inferred from its analogue AJI-100) and Ruxolitinib against their target kinases. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound (similar potency to AJI-100) | Aurora Kinase A | ~12.7 | [5] |
| JAK2 | ~18.5 | [5] | |
| Ruxolitinib | JAK1 | 3.3 | [6] |
| JAK2 | 2.8 | [6] | |
| JAK3 | >400 | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize JAK2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute purified recombinant JAK2 enzyme in kinase buffer to the desired concentration.
-
Prepare a solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in kinase buffer.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the test inhibitor (this compound or Ruxolitinib) in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted inhibitor and the JAK2 enzyme solution.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate for a specific time (e.g., 60-90 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the kinase activity. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): Uses a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled substrate to detect substrate phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay determines the effect of the inhibitor on the downstream signaling of JAK2 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEL cells, which have a constitutively active JAK2-V617F mutation) in appropriate media.
-
Treat the cells with varying concentrations of this compound or Ruxolitinib for a specified time (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Analysis:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative levels of p-STAT3.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or Ruxolitinib. Include vehicle-only and no-treatment controls.
-
Incubate for a desired period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Soft Agar (B569324) Colony Formation Assay
This assay assesses the ability of an inhibitor to suppress anchorage-independent growth, a hallmark of cancer cells.
Protocol:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a solution of 0.5-0.6% agar in cell culture medium. Pipette this solution into the wells of a 6-well plate and allow it to solidify.
-
Top Layer: Prepare a single-cell suspension of the desired cancer cells. Mix the cell suspension with a solution of 0.3-0.4% low-melting-point agar in cell culture medium containing various concentrations of the test inhibitor (this compound or Ruxolitinib).
-
-
Cell Plating:
-
Carefully overlay the top agar/cell mixture onto the solidified bottom agar layer.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Add fresh culture medium (with or without the inhibitor) to the top of the agar every 2-3 days to prevent drying.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet or nitroblue tetrazolium chloride.
-
Count the number of colonies in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each treatment group compared to the vehicle control.
-
Summary and Conclusion
Ruxolitinib is a well-characterized, clinically approved inhibitor of JAK1 and JAK2 with potent low-nanomolar activity. It has established efficacy in the treatment of specific myeloproliferative neoplasms.
This compound is a promising preclinical compound that dually targets Aurora kinases and JAK2. Its JAK2 inhibitory potency, inferred from its analogue AJI-100, is in the nanomolar range, though less potent than Ruxolitinib based on available data. The dual-targeting mechanism of this compound may offer a different therapeutic strategy, particularly in oncology, by simultaneously affecting cell division and survival pathways.
Further head-to-head studies are necessary to directly compare the efficacy and selectivity of this compound and Ruxolitinib under identical experimental conditions. The experimental protocols provided in this guide offer a framework for conducting such comparative studies and for the broader evaluation of novel JAK2 inhibitors.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 4. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of AJI-214 and AJI-100: A Dual Aurora Kinase and JAK2 Inhibitor Analysis
For Immediate Release
A detailed comparison of the in vivo efficacy of two structurally related dual inhibitors of Aurora kinase A and Janus kinase 2 (JAK2), AJI-214 and AJI-100, reveals key differences in their preclinical performance, primarily driven by physicochemical properties. While both compounds demonstrate potent enzymatic inhibition, AJI-100 exhibits superior in vivo anti-tumor activity due to its enhanced solubility.
Developed by researchers at the Moffitt Cancer Center, this compound and AJI-100 are potent inhibitors of Aurora A, Aurora B, and JAK2 kinases, key regulators of cell division and survival signaling pathways often dysregulated in cancer.[1][2] Structurally, AJI-100 is an analog of this compound, differing by a single chlorine to hydrogen substitution on its phenyl ring. This modification significantly enhances the solubility of AJI-100, making it more suitable for in vivo applications.[3][4]
In Vitro Potency
Both compounds exhibit potent inhibition of their target kinases in the nanomolar range. This direct comparison of their inhibitory activity is crucial for understanding their intrinsic potency before evaluating their effects in a more complex biological system.
| Compound | Target | IC50 (nM) |
| AJI-100 | Aurora Kinase A | 12.7 |
| JAK2 | 18.5 | |
| This compound | Aurora Kinase A | ~15 |
| JAK2 | ~20 | |
| Data for this compound are estimated based on statements of similar potency to AJI-100.[3][4] |
In Vivo Efficacy in a Xenograft Model
The superior solubility of AJI-100 led to its selection for in vivo evaluation in a human tumor xenograft model. In a study utilizing MDA-MB-468 triple-negative breast cancer cells, AJI-100 demonstrated significant tumor regression in nude mice.[2] Due to its lower solubility, comparable in vivo efficacy data for this compound is not available, highlighting the critical role of drug formulation and bioavailability in preclinical development.
AJI-100 Tumor Growth Inhibition in MDA-MB-468 Xenografts
| Treatment Group | Dosage & Schedule | Tumor Volume Change (%) |
| Vehicle | 50% PG + 15% HPCD, once daily for 14 days | Increase |
| AJI-100 | 50 mg/kg, once daily for 14 days | Regression |
Signaling Pathway Inhibition
Both this compound and AJI-100 effectively block the phosphorylation of key downstream targets of Aurora kinases and JAK2 in human cancer cells. This includes the autophosphorylation of Aurora A at Thr-288, the phosphorylation of the Aurora B substrate histone H3 at Ser-10, and the phosphorylation of the JAK2 substrate STAT3 at Tyr-705.[1][2] Inhibition of these pathways ultimately leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[2]
Caption: Signaling pathway of this compound and AJI-100.
Experimental Protocols
In Vivo Xenograft Study
-
Cell Line and Animal Model: Human triple-negative breast cancer cell line MDA-MB-468 was used. Female athymic nude mice were utilized for tumor implantation.
-
Tumor Implantation: MDA-MB-468 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into two groups: vehicle control and AJI-100 treatment. AJI-100 was administered once daily for 14 days at a dose of 50 mg/kg. The vehicle consisted of 50% propylene (B89431) glycol and 15% hydroxypropyl-β-cyclodextrin.
-
Monitoring: Tumor volume was measured regularly to assess the anti-tumor efficacy of the treatment.
Caption: In vivo experimental workflow.
Conclusion
The comparative analysis of this compound and AJI-100 underscores the importance of optimizing physicochemical properties, such as solubility, in early-stage drug development. While both compounds are potent dual inhibitors of Aurora kinases and JAK2 at the enzymatic level, AJI-100's enhanced solubility translates to significant in vivo anti-tumor efficacy, causing regression of established tumors. In contrast, the lack of in vivo data for this compound limits its preclinical assessment. These findings highlight AJI-100 as a promising candidate for further preclinical and clinical investigation as a potential anti-cancer therapeutic.
References
A Head-to-Head Comparison of AJI-214 with other Dual and Single-Target Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the dual Aurora kinase and JAK2 inhibitor, AJI-214, with other relevant kinase inhibitors. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to this compound
This compound is a novel small molecule inhibitor that demonstrates potent and dual inhibitory activity against Aurora kinases and Janus kinase 2 (JAK2).[1] Aurora kinases are critical regulators of mitosis, and their dysregulation is frequently observed in various cancers. The JAK2 kinase is a key component of the JAK/STAT signaling pathway, which is crucial for cell growth, proliferation, and differentiation. The dual targeting of both Aurora and JAK2 pathways by this compound presents a promising strategy for cancer therapy by simultaneously disrupting cell division and survival signaling. This guide compares the in vitro efficacy of this compound with its close analog AJI-100, other dual-target inhibitors, and selective single-target inhibitors.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the in vitro inhibitory potency (IC50 values) of this compound and a panel of other kinase inhibitors against their respective targets. This data provides a direct comparison of their biochemical efficacy.
Table 1: In Vitro Inhibitory Activity of this compound and its Analog AJI-100 [1]
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | JAK2 (IC50, nM) |
| This compound | 5.7 | 15.6 | 33.4 |
| AJI-100 | 5.4 | 14.0 | 51 |
Table 2: In Vitro Inhibitory Activity of Other Dual Kinase Inhibitors
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) |
| AT9283 | ~3.0 | ~3.0 | 1.2 | 1.1 |
| PF-03814735 | 0.8 | 5 | ≥90% inhibition at 100 nM | Not Reported |
Table 3: In Vitro Inhibitory Activity of Selective Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 / Ki (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 |
| Tozasertib (VX-680) | Aurora A | Ki = 0.6 |
| Aurora B | Ki = 18 | |
| Aurora C | Ki = 4.6 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| Fedratinib | JAK2 | 3 |
| Baricitinib | JAK1 | 5.9 |
| JAK2 | 5.7 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used for its evaluation, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the in vitro potency of kinase inhibitors.
-
Reagents and Materials:
-
Recombinant human Aurora A, Aurora B, and JAK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., Kemptide for Aurora kinases).
-
Test compounds (this compound and others) at various concentrations.
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of kinase inhibitors on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-468).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for Protein Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of target proteins in cells.
-
Reagents and Materials:
-
Cancer cell line.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Aurora A (Thr288), Aurora A, p-STAT3 (Tyr705), STAT3).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting membranes (e.g., PVDF).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Compare the phosphorylation levels in treated cells to untreated controls to assess the inhibitory effect of the compounds.
-
Conclusion
This compound demonstrates potent dual inhibition of Aurora A and JAK2 kinases in vitro. Its efficacy is comparable to its analog, AJI-100. When compared to other dual-target inhibitors like AT9283, this compound shows a different selectivity profile. While selective inhibitors like Alisertib and Ruxolitinib are more potent against their individual targets, the dual-targeting nature of this compound offers the potential to simultaneously inhibit two key oncogenic pathways, which may lead to enhanced anti-tumor activity and overcome potential resistance mechanisms. The provided experimental data and protocols offer a solid foundation for further investigation of this compound as a promising anti-cancer agent. Researchers are encouraged to use this guide to inform the design of future preclinical and clinical studies.
References
Validating the Specificity of AJI-214: A Kinase Profiling Comparison
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of the dual Aurora A and JAK2 kinase inhibitor, AJI-214, with other relevant inhibitors, supported by available experimental data and detailed protocols.
This compound has emerged as a potent inhibitor of Aurora A and JAK2, two kinases implicated in cell cycle regulation and tumorigenesis. Its dual activity presents a promising therapeutic strategy. However, a thorough understanding of its kinase selectivity is crucial to anticipate potential off-target effects and to guide its clinical development. This comparison guide delves into the kinase profile of this compound and contrasts it with established inhibitors targeting similar pathways: VX-680 (a pan-Aurora kinase inhibitor), Alisertib (a selective Aurora A inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).
Kinase Inhibition Profile
The following table summarizes the available quantitative data for this compound and its comparator compounds against their primary targets. While a comprehensive KINOMEscan profile for this compound is not publicly available, a kinase screen of its close and functionally similar analog, AJI-100, was performed against a panel of 140 kinases, indicating a focused effort to determine its selectivity.[1]
| Compound | Target Kinase | IC50 / Kᵢ (nM) | Selectivity Notes |
| This compound | Aurora A | 5.7 | Dual inhibitor of Aurora A and JAK2. |
| Aurora B | 15.6 | ||
| JAK2 | 33.4 | ||
| VX-680 (Tozasertib) | Aurora A | 0.6 (Kᵢ) | Pan-Aurora kinase inhibitor. Also inhibits FLT-3 (Kᵢ = 30 nM) and Abl (Kᵢ = 30 nM). Selective against a panel of over 190 other kinases.[2][3] |
| Aurora B | 18 (Kᵢ) | ||
| Aurora C | 5 (Kᵢ) | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold more selective for Aurora A than Aurora B in cellular assays. Showed selectivity against a 205-kinase panel.[4][5] |
| Aurora B | 396.5 | ||
| Ruxolitinib | JAK1 | 3.3 | Potent JAK1/2 inhibitor. |
| JAK2 | 2.8 | >130-fold selectivity for JAK1/2 over JAK3.[6] | |
| JAK3 | 428 | ||
| TYK2 | 19 |
Experimental Protocols
KINOMEscan Kinase Profiling Assay
The KINOMEscan™ platform (DiscoverX) is a widely used competition binding assay to determine the binding affinity of a test compound against a large panel of kinases. The methodology provides a quantitative measure of interaction, typically expressed as the dissociation constant (Kd).
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Detailed Protocol:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a binding buffer. The reaction is incubated to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase captured on the beads is measured as a function of the test compound concentration. The dissociation constant (Kd) is then calculated from the resulting dose-response curve. Results can also be expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger inhibition.
Visualizing the Science
To better understand the experimental approach and the biological context of this compound's activity, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
The Synergistic Potential of AJI-214 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AJI-214, a potent dual inhibitor of Aurora kinase A (AURKA) and Janus kinase 2 (JAK2), represents a promising therapeutic agent in oncology. Its mechanism of action, targeting two key pathways in cell division and tumor cell survival, suggests a strong potential for synergistic effects when combined with conventional chemotherapy agents. This guide provides a comparative analysis of the potential synergistic effects of this compound with paclitaxel (B517696), doxorubicin (B1662922), and carboplatin (B1684641), based on preclinical data from studies on other AURKA and JAK2 inhibitors. While direct experimental data on this compound in combination with these specific chemotherapies is not yet publicly available, the existing evidence for similar inhibitors offers a strong rationale for its potential efficacy in combination regimens.
Mechanism of Action: A Dual-Pronged Attack
This compound's therapeutic potential stems from its ability to simultaneously inhibit two critical oncogenic pathways:
-
Aurora Kinase A (AURKA): A key regulator of mitosis, AURKA is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
-
Janus Kinase 2 (JAK2): A central component of the JAK/STAT signaling pathway, JAK2 is involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is common in many cancers.
By targeting both pathways, this compound can induce cell cycle arrest at the G2/M phase and trigger apoptosis, inhibiting cancer cell proliferation and invasion.[1][2]
Potential Synergistic Effects with Chemotherapy Agents
The following sections explore the potential for synergistic interactions between this compound and common chemotherapy drugs, drawing parallels from studies on other AURKA and JAK2 inhibitors.
This compound and Paclitaxel
Paclitaxel, a taxane (B156437) derivative, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. The combination of an AURKA inhibitor with paclitaxel is a well-explored strategy, with multiple studies demonstrating synergistic effects.
Supporting Evidence from other AURKA inhibitors:
-
TAS-119: This selective AURKA inhibitor enhanced the cell growth inhibition of paclitaxel in multiple human cancer cell lines, including those resistant to paclitaxel.[1][2]
-
VE-465: In ovarian cancer cells, low doses of this pan-Aurora inhibitor synergized with paclitaxel to induce significantly more apoptosis than paclitaxel alone.[3][4]
-
CYC3: A novel AURKA inhibitor, CYC3, in combination with a low dose of paclitaxel, was synergistic in inhibiting pancreatic cancer cell growth and inducing mitotic arrest.[4][5]
-
Alisertib (MLN8237): This AURKA inhibitor has shown promise in combination with chemotherapy in clinical trials for high-risk acute myeloid leukemia.[6]
Hypothesized Synergistic Mechanism:
The synergy between AURKA inhibitors and paclitaxel likely arises from their complementary actions on mitosis. While paclitaxel stabilizes microtubules to induce mitotic arrest, AURKA inhibitors disrupt spindle formation. This dual assault on the mitotic machinery can lead to a more profound and sustained cell cycle arrest, ultimately resulting in enhanced apoptosis.
Table 1: Summary of Preclinical Data for AURKA Inhibitors in Combination with Paclitaxel
| AURKA Inhibitor | Cancer Type | Key Findings | Reference |
| TAS-119 | Various Cancers | Enhanced cell growth inhibition, effective in paclitaxel-resistant lines. | [1][2] |
| VE-465 | Ovarian Cancer | 4.5-fold greater apoptosis than paclitaxel alone. | [3][4] |
| CYC3 | Pancreatic Cancer | Synergistic inhibition of cell growth and induction of mitotic arrest. | [4][5] |
| siRNA against AURKA | Head and Neck Squamous Cell Carcinoma | Synergistically enhanced apoptosis induction with paclitaxel. | [5] |
This compound and Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to DNA damage and apoptosis. The combination of AURKA inhibition with DNA-damaging agents has shown promise.
Supporting Evidence from other AURKA inhibitors:
-
Silencing of AURKA: In diffuse large B-cell lymphoma cells, silencing AURKA expression enhanced the sensitivity to a CHOP chemotherapy regimen, which includes doxorubicin. This effect was mediated through the suppression of the β-Catenin and RAS-ERK1/2 pathways.[7]
-
CYC116: Pre-treatment with this oral AURKA inhibitor showed synergistic effects on cell viability when combined with doxorubicin in colony formation assays.[8]
Hypothesized Synergistic Mechanism:
The synergy may stem from the ability of AURKA inhibitors to prevent cells from arresting in the G2 phase in response to DNA damage caused by doxorubicin, forcing them to enter a defective mitosis and undergo apoptosis.
Table 2: Summary of Preclinical Data for AURKA Inhibitors in Combination with Doxorubicin
| AURKA Inhibitor/Method | Cancer Type | Key Findings | Reference |
| AURKA Silencing | Diffuse Large B-cell Lymphoma | Enhanced sensitivity to CHOP regimen (includes doxorubicin). | [7] |
| CYC116 | Not specified | Synergistic effects on cell viability in colony formation assays. | [8] |
This compound and Carboplatin
Carboplatin is a platinum-based chemotherapy agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately cell death. The rationale for combining this compound with carboplatin is supported by the known interactions between carboplatin and the JAK2 pathway.
Supporting Evidence:
A study has shown that carboplatin can induce thrombocytopenia by downregulating JAK2 expression in megakaryocytes.[9][10] This suggests that carboplatin's mechanism of action involves modulation of the JAK2 pathway.
Hypothesized Synergistic Mechanism:
The potential synergy between this compound and carboplatin could be multifaceted. By inhibiting JAK2, this compound could potentiate the cytotoxic effects of carboplatin that are mediated through JAK2 downregulation. Furthermore, by inducing mitotic arrest through AURKA inhibition, this compound could prevent DNA repair mechanisms from correcting the DNA damage induced by carboplatin, thereby enhancing its efficacy.
Table 3: Summary of a Relevant Study on Carboplatin and a Target of this compound
| Chemotherapy Agent | Target | Cell Type | Key Findings | Reference |
| Carboplatin | JAK2 | Megakaryocytes | Downregulated JAK2 protein expression. | [9][10] |
Experimental Protocols
To empirically validate the synergistic effects of this compound with chemotherapy, the following experimental protocols, based on methodologies cited in the supporting literature, are recommended.
In Vitro Synergy Assessment: Combination Index (CI) Assay
Objective: To quantitatively determine if the combination of this compound and a chemotherapy agent is synergistic, additive, or antagonistic.
Methodology:
-
Cell Culture: Culture cancer cell lines of interest (e.g., breast, lung, ovarian cancer lines) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent (paclitaxel, doxorubicin, or carboplatin).
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and in combination at a constant ratio.
-
Incubate for a predetermined period (e.g., 72 hours).
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Groups: Once tumors reach a specified size, randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound in combination with the chemotherapy agent
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal or intravenous injection for chemotherapy).
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: this compound and Chemotherapy Target Pathways.
Caption: Preclinical Experimental Workflow.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora A Inhibitor TAS-119 Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Silencing Aurora-kinase-A (AURKA) reinforced the sensitivity of diffuse large B-cell lymphoma cells to cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) via suppressing β-Catenin and RAS-extracellular signal-regulated protein kinase (ERK1/2) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
AJI-214: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of AJI-214, a dual inhibitor of Aurora kinase A and Janus kinase 2 (JAK2). While comprehensive kinome-wide screening data for this compound is not publicly available, this document summarizes the existing data, provides context with related compounds, and details the experimental methodologies used for such analyses.
Introduction to this compound
This compound is a small molecule inhibitor designed to potently and dually target Aurora kinase A and JAK2.[1][2] These two kinases are implicated in distinct but crucial pathways related to cell cycle control and signal transduction, both of which are often dysregulated in cancer. A closely related analog, AJI-100, has been profiled against a panel of 140 kinases to confirm its primary targets.[1] Due to the structural similarity, the data for AJI-100 provides the best available insight into the potential cross-reactivity of this compound.
Quantitative Kinase Inhibition Profile
A comprehensive, publicly available dataset detailing the inhibition of a wide range of kinases by this compound is currently limited. The primary targets have been identified and characterized. Limited data on off-target effects suggest a degree of selectivity.
Table 1: Known Kinase Inhibition Profile of this compound and Analogs
| Kinase Target | This compound IC50 (µM) | AJI-100 IC50 (µM) | Notes |
| Primary Targets | |||
| Aurora A | Potent Inhibition | Potent Inhibition | Dual primary target.[1][2] |
| JAK2 | Potent Inhibition | Potent Inhibition | Dual primary target.[1][2] |
| Aurora B | Potent Inhibition | Potent Inhibition | Also potently inhibited.[2] |
| Limited Off-Target Assessment | |||
| Akt Signaling | No significant inhibition of P-Akt | Not Reported | Indicates selectivity against this pathway.[1] |
| Erk Signaling | No significant inhibition of P-Erk | Not Reported | Indicates selectivity against this pathway.[1] |
IC50 values for this compound and AJI-100 against their primary targets are described as potent but specific numerical values from a broad screen are not detailed in the available literature. A screen of AJI-100 against 140 kinases was performed to verify its activity against Aurora A and JAK2, suggesting a high degree of selectivity.
Experimental Protocols
The following protocols describe standard methodologies for determining the cross-reactivity profile of a kinase inhibitor like this compound.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
This compound (or other test inhibitor)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add a mixture of the purified kinase and its specific peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
-
Initiation of Kinase Reaction: Add an ATP solution to each well to start the reaction. The final ATP concentration is typically at or near the Km for each specific kinase. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways of this compound Primary Targets
Caption: this compound inhibits Aurora A and JAK2 signaling pathways.
Experimental Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for determining kinase inhibitor cross-reactivity.
Conclusion
This compound is a potent dual inhibitor of Aurora A and JAK2. Based on the limited publicly available data, which includes information on the closely related compound AJI-100, this compound appears to be selective for its intended targets. However, a comprehensive kinome-wide screen of this compound would be necessary to fully delineate its cross-reactivity profile and to identify any potential off-target effects with greater certainty. The experimental protocols provided herein represent the industry-standard methods for conducting such an analysis. For researchers in drug development, understanding the complete selectivity profile is critical for predicting potential therapeutic efficacy and toxicity.
References
Benchmarking the Anti-Proliferative Activity of AJI-214: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of AJI-214, a dual inhibitor of Aurora A and Janus kinase 2 (JAK2), against other established anti-cancer agents. Due to the limited publicly available quantitative data on this compound's half-maximal inhibitory concentration (IC50) values, this guide focuses on its mechanism of action and reported pre-clinical effects, while providing a comparative context with relevant inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor targeting both Aurora A and JAK2 kinases, two key proteins involved in cell cycle regulation and tumor cell survival.[1] By inhibiting these two pathways simultaneously, this compound presents a promising strategy for cancer therapy. Preclinical studies have demonstrated that this compound and its analog, AJI-100, can inhibit the phosphorylation of downstream targets of Aurora A and JAK2, leading to G2/M cell cycle arrest and apoptosis.[1][2] Furthermore, these dual inhibitors have been shown to suppress both anchorage-dependent and -independent cell growth.[1][2] In vivo studies using AJI-100, a more soluble analog of this compound, have shown regression of human tumor xenografts in mice.[1]
Mechanism of Action: Dual Inhibition of Aurora A and JAK2
This compound exerts its anti-proliferative effects by targeting two distinct but critical signaling pathways in cancer cells.
1. Aurora A Kinase Inhibition: Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly. Its overexpression is common in many cancers and is associated with genomic instability. This compound's inhibition of Aurora A disrupts these processes, leading to mitotic arrest and ultimately, cell death.
2. JAK2/STAT3 Pathway Inhibition: The JAK2/STAT3 pathway is a key signaling cascade involved in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers, promoting tumor growth and survival. This compound's inhibition of JAK2 blocks the phosphorylation and activation of STAT3, a downstream transcription factor, thereby downregulating the expression of genes crucial for tumor cell survival and proliferation.
Comparative Anti-Proliferative Activity
To provide a benchmark for its potential efficacy, this guide presents the IC50 values for established inhibitors of the Aurora A and JAK2 pathways, as well as a widely used chemotherapeutic agent, Doxorubicin. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values of Selected Anti-Proliferative Agents
| Cell Line | Cancer Type | Alisertib (Aurora A Inhibitor) IC50 (µM) | Ruxolitinib (JAK1/2 Inhibitor) IC50 (µM) | Doxorubicin (Chemotherapy) IC50 (µM) |
| Breast Cancer | ||||
| MDA-MB-468 | Triple-Negative | 0.1 - 1 | 10.87 | 11.39 |
| MCF7 | ER-Positive | 0.1 - 1 | 30.42 | 2.5 |
| SKBR3 | HER2-Positive | 0.1 - 1 | 13.94 | - |
| Leukemia/Lymphoma | ||||
| K-562 | Chronic Myeloid Leukemia | - | 20 | - |
| NCI-BL 2171 | B-cell Lymphoma | - | 23.6 | - |
| Glioblastoma | ||||
| U87MG | Glioblastoma | - | 94.07 | - |
| Lung Cancer | ||||
| A549 | Non-Small Cell | - | > 20 | > 20 |
| Colon Cancer | ||||
| HCT116 | Colorectal Carcinoma | 0.06 - >5 | - | - |
| Bladder Cancer | ||||
| UMUC-3 | Bladder Carcinoma | - | - | 5.1 |
| TCCSUP | Bladder Carcinoma | - | - | 12.6 |
| BFTC-905 | Bladder Carcinoma | - | - | 2.3 |
| Hepatocellular Carcinoma | ||||
| HepG2 | Hepatocellular Carcinoma | - | - | 12.2 |
| Huh7 | Hepatocellular Carcinoma | - | - | > 20 |
| Cervical Cancer | ||||
| HeLa | Cervical Adenocarcinoma | - | - | 2.9 |
| Melanoma | ||||
| M21 | Melanoma | - | - | 2.8 |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are standard protocols for key assays used to evaluate anti-proliferative activity.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Colony Formation (Anchorage-Independent Growth) Assay
This assay assesses the ability of cancer cells to grow and form colonies in a semi-solid medium, a hallmark of tumorigenicity.
-
Base Agar (B569324) Layer: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Cell Suspension: Mix a single-cell suspension of the desired cancer cells with 0.3% low-melting-point agar in culture medium.
-
Top Agar Layer: Overlay the base layer with the cell-agar suspension.
-
Compound Treatment: Add the test compound at various concentrations to the top of the agar.
-
Incubation: Incubate the plates for 2-3 weeks at 37°C in a humidified incubator, feeding the colonies with fresh medium containing the test compound every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a predefined size.
-
Data Analysis: Calculate the percentage of colony formation inhibition relative to the untreated control.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, providing insights into the mechanism of action of a drug.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target proteins (e.g., p-Aurora A, p-STAT3) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and the experimental workflow for assessing its anti-proliferative activity.
References
Unraveling Resistance: A Comparative Analysis of AJI-214 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized cancer treatment. However, the emergence of drug resistance remains a significant clinical challenge. This guide provides a comparative analysis of the potential resistance mechanisms of AJI-214, a novel dual inhibitor of Aurora kinase A (AURKA) and Janus kinase 2 (JAK2), against established single-target kinase inhibitors, Alisertib (an AURKA inhibitor) and Ruxolitinib (B1666119) (a JAK2 inhibitor). Understanding these mechanisms is crucial for the development of next-generation inhibitors and effective combination therapies.
Introduction to the Kinase Inhibitors
This compound is a potent, small molecule inhibitor that simultaneously targets AURKA and JAK2.[1][2] AURKA is a key regulator of mitosis, and its overexpression is common in many cancers. JAK2 is a critical component of the JAK/STAT signaling pathway, which is frequently dysregulated in hematological malignancies and solid tumors, promoting cell survival and proliferation. By targeting both pathways, this compound aims to deliver a more potent and durable anti-cancer effect.[2]
Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase. It disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, widely used in the treatment of myeloproliferative neoplasms. It effectively blocks the constitutive activation of the JAK/STAT pathway.
Comparative Analysis of Resistance Mechanisms
While specific resistance mechanisms to this compound have not yet been clinically reported, we can infer potential pathways based on preclinical studies of single-agent AURKA and JAK2 inhibitors. This section outlines the known and potential resistance mechanisms for this compound, Alisertib, and Ruxolitinib.
Table 1: Summary of Potential and Known Resistance Mechanisms
| Mechanism Category | This compound (Inferred) | Alisertib (Known) | Ruxolitinib (Known) |
| On-Target Alterations | Gatekeeper mutations in AURKA or JAK2 kinase domains. | Limited evidence of on-target mutations. | Point mutations in the JAK2 kinase domain (e.g., G993A, Y931C).[3] |
| Bypass Pathway Activation | Upregulation of parallel signaling pathways such as MAPK/ERK, PI3K/Akt/mTOR, or alternative JAK family members. | Activation of p38 MAPK and Akt/mTOR signaling pathways. | Activation of the MAPK/ERK signaling cascade, often mediated by the AXL receptor tyrosine kinase. Heterodimerization with other JAK family members (e.g., JAK1, TYK2). |
| Genomic Instability | Increased genomic instability leading to the selection of resistant clones with diverse mutations. | Induction of endoreduplication, leading to polyploidy and genomic instability, which can drive the acquisition of mutations in cell cycle regulators. | Not a primary reported mechanism. |
| Drug Efflux | Increased expression of ABC transporters (e.g., P-glycoprotein). | Not a primary reported mechanism. | Not a primary reported mechanism. |
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the signaling pathways targeted by these inhibitors and the key nodes involved in resistance.
Caption: Alisertib inhibits AURKA, leading to mitotic arrest. Resistance can emerge through the activation of pro-survival pathways like p38 MAPK and Akt/mTOR.
Caption: Ruxolitinib blocks JAK2-mediated STAT phosphorylation. Resistance can arise from JAK2 mutations or activation of the AXL-MAPK/ERK bypass pathway.
Caption: this compound dually inhibits AURKA and JAK2. Potential resistance could involve on-target mutations or activation of bypass signaling pathways.
Experimental Protocols
To investigate and characterize resistance mechanisms to kinase inhibitors, a variety of in vitro assays are employed. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitor (e.g., this compound, Alisertib, or Ruxolitinib) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-AURKA, p-STAT3, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.
Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., AURKA or JAK2), a specific substrate (e.g., a peptide substrate), and the kinase inhibitor at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assays using ³²P-ATP, or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Mutagenesis Screen for Drug Resistance
This screen is designed to identify specific mutations that confer resistance to a drug.
Protocol:
-
Mutagenesis: Expose a large population of cancer cells to a chemical mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS) to induce random point mutations throughout the genome.
-
Drug Selection: Culture the mutagenized cells in the presence of the kinase inhibitor at a concentration that is lethal to the parental, non-mutagenized cells.
-
Isolation of Resistant Clones: Isolate and expand the surviving, drug-resistant colonies.
-
Genomic DNA Sequencing: Extract genomic DNA from the resistant clones and the parental cells. Perform targeted sequencing of the kinase of interest (e.g., AURKA and JAK2) or whole-exome sequencing to identify mutations present in the resistant clones but not in the parental cells.
-
Validation: Validate the functional role of the identified mutations in conferring drug resistance by introducing them into the parental cell line using site-directed mutagenesis and assessing the drug sensitivity of the engineered cells.
Conclusion
The dual inhibition of AURKA and JAK2 by this compound presents a promising strategy to overcome some of the limitations of single-target therapies. However, the potential for acquired resistance remains. Based on the known resistance mechanisms to Alisertib and Ruxolitinib, it is plausible that resistance to this compound could arise from on-target mutations in either AURKA or JAK2, or through the activation of bypass signaling pathways such as the MAPK/ERK or PI3K/Akt cascades. The experimental protocols provided in this guide offer a framework for researchers to investigate these potential resistance mechanisms, which will be critical for the clinical development of this compound and the design of rational combination therapies to prevent or overcome drug resistance.
References
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Compound AJI-214
Disclaimer: The following document provides a general framework for the safe handling and disposal of an unidentified laboratory chemical, designated here as AJI-214. As no specific public data is available for a compound with this identifier, this guide is intended to provide essential procedural steps for waste characterization and disposal in a research and development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes of unknown identity.[1]
Immediate Safety and Logistical Information
The primary step in the proper disposal of any chemical is identification.[2] Without a Safety Data Sheet (SDS), this compound must be treated as a hazardous substance of unknown toxicity and characteristics. The following procedures are designed to guide a researcher through the necessary steps to ensure safety and regulatory compliance.
Step 1: Preliminary Information Gathering
Before handling the material for disposal, gather all available internal information regarding this compound.
-
Internal Documentation: Review laboratory notebooks, chemical inventory systems, and internal databases for any records pertaining to "this compound".[2] This internal identifier may be linked to a known chemical structure or synthesis batch.
-
Consult Colleagues: Inquire with the principal investigator, lab manager, or the researchers who may have synthesized or worked with the substance.[2]
Step 2: Waste Characterization
If the identity of this compound cannot be determined through internal records, it must be characterized as an unknown waste. Contact your EHS department for guidance on the protocol for analyzing and identifying unknown waste.[2] This may involve a series of analytical tests to determine its hazardous properties.
Table 1: Physical and Chemical Properties of this compound (Example)
| Property | Value (To be determined) | Method |
| Physical State | e.g., Solid, Liquid, Gas | Visual Inspection |
| Color | e.g., White, Colorless | Visual Inspection |
| Odor | e.g., Odorless, Pungent | Olfactory (with extreme caution) |
| pH (of aqueous solution) | e.g., 2.5 (Acidic) | pH paper or meter |
| Flash Point | e.g., <140°F | (To be determined by EHS) |
| Reactivity | e.g., Water-reactive | (To be determined by EHS) |
| Toxicity | e.g., Suspected carcinogen | (To be determined by EHS/literature) |
Experimental Protocols for Waste Characterization
The following are generalized protocols for tests that may be required to characterize an unknown waste stream for disposal. These tests should be performed by trained personnel in a controlled laboratory setting, following EHS guidance.
pH Determination:
-
If this compound is a liquid, directly test with a calibrated pH meter or pH paper.
-
If this compound is a solid, dissolve a small, known quantity in a neutral solvent (e.g., deionized water) and measure the pH of the resulting solution.
-
Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive hazardous waste.[3]
Flammability Test (Flash Point):
-
This should only be performed by qualified EHS personnel using a flash point tester. This test determines the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Liquids with a flash point below 140°F are typically considered ignitable hazardous waste.[3]
Reactivity Test:
-
Carefully add a small amount of the material to water to check for violent reactions or the generation of toxic fumes.[3]
-
Test for the presence of cyanides or sulfides which can evolve toxic fumes when mixed with acids or bases.[3]
-
These tests should only be conducted with appropriate personal protective equipment (PPE) in a chemical fume hood.
Disposal Plan and Procedures
Once this compound has been characterized, a formal disposal plan must be implemented in coordination with your institution's EHS department.
Step 3: Segregation and Containerization
-
Segregation: Do not mix this compound with other chemical wastes.[4][5] Incompatible chemicals can react violently. Store waste in a designated Satellite Accumulation Area (SAA).[3][6]
-
Container Selection: Use a waste container that is chemically compatible with the substance. The container must be in good condition, with no leaks or rust, and have a secure, leak-proof lid.[6][7]
Step 4: Labeling
Properly label the waste container.[5][8] The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name (once identified). If unknown, label as "Unknown, Pending Analysis".[9]
-
The date accumulation started.[8]
-
The primary hazards (e.g., "Flammable," "Corrosive," "Toxic").[5]
-
The name and contact information of the generating researcher or lab.[8]
Table 2: Disposal Information Summary for this compound (Example)
| Parameter | Information (To be determined from SDS or analysis) |
| EPA Waste Code(s) | e.g., D001 (Ignitable), D002 (Corrosive) |
| Container Type | e.g., Glass, Polyethylene |
| Required PPE | e.g., Nitrile gloves, Safety goggles, Lab coat |
| Disposal Method | To be determined by EHS |
Step 5: Waste Pickup and Disposal
-
Schedule a waste pickup with your EHS department.[4]
-
Do not dispose of hazardous waste by evaporation in a fume hood or down the drain.[6][10]
-
Maintain all records of the disposal as required by your institution and regulatory agencies.[9]
Logical Workflow for Disposal of an Unidentified Chemical
The following diagram illustrates the decision-making process for the proper disposal of an unknown chemical like this compound.
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling AJI-214
Comprehensive safety and handling information for a substance specifically identified as "AJI-214" could not be located in the public domain. Searches for safety data sheets (SDS), handling procedures, and personal protective equipment (PPE) guidelines for "this compound" did not yield results for a chemical compound with this identifier.
The search results primarily contained information for various industrial and construction products that include "214" in their product codes, such as "Sika Grout-214," "MSD214," and "MasterRoc ACP 214." These products are not relevant to a laboratory chemical and do not provide the necessary safety information for handling a specific chemical agent in a research or drug development setting.
Due to the absence of specific information on this compound, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans, quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals are strongly advised to consult the manufacturer or supplier of any chemical substance for a complete and accurate Safety Data Sheet (SDS) before handling. The SDS will provide critical information regarding hazards, safe handling practices, required personal protective equipment, and emergency procedures.
Without access to the specific SDS for "this compound," it is impossible to create the detailed and trusted safety guidance required by the user. It is recommended to verify the chemical identifier and seek documentation directly from the source of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
